Ethyl 8-(2,3-difluorophenyl)-8-oxooctanoate
Description
Properties
IUPAC Name |
ethyl 8-(2,3-difluorophenyl)-8-oxooctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F2O3/c1-2-21-15(20)11-6-4-3-5-10-14(19)12-8-7-9-13(17)16(12)18/h7-9H,2-6,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQALPJKZGDGLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=C(C(=CC=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645615 | |
| Record name | Ethyl 8-(2,3-difluorophenyl)-8-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898753-04-3 | |
| Record name | Ethyl 8-(2,3-difluorophenyl)-8-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 8-(2,3-difluorophenyl)-8-oxooctanoate: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Ethyl 8-(2,3-difluorophenyl)-8-oxooctanoate, a fluorinated aromatic ketoester of significant interest in medicinal chemistry and organic synthesis. This document details the compound's core chemical and physical properties, a proposed detailed methodology for its synthesis via Friedel-Crafts acylation, and a thorough characterization based on predicted spectroscopic data. Furthermore, it explores the potential applications of this molecule, particularly in drug discovery, based on the biological activities of structurally related compounds, such as anticancer and anti-inflammatory properties. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and development of novel therapeutic agents and specialized chemical entities.
Introduction
This compound (CAS No. 898753-04-3) is a specialized organic molecule that serves as a versatile intermediate in the synthesis of more complex compounds.[1] Its structure, featuring a long-chain aliphatic ester connected to a difluorinated phenyl ketone, presents multiple reactive sites for chemical modification. The presence of the 2,3-difluorophenyl moiety is of particular importance, as fluorine substitution in aromatic systems is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.
This guide will provide a detailed exploration of this compound, from its fundamental properties to a practical, step-by-step synthetic protocol. The causality behind experimental choices will be explained, offering field-proven insights for successful synthesis and characterization.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and application in various chemical reactions.
| Property | Value | Source |
| CAS Number | 898753-04-3 | [1] |
| Molecular Formula | C₁₆H₂₀F₂O₃ | [1] |
| Molecular Weight | 298.33 g/mol | [1] |
| Boiling Point | 376.6 °C at 760 mmHg | [1] |
| Flash Point | 175.3 °C | [1] |
| Appearance | Predicted to be a colorless to pale yellow oil or low-melting solid | - |
| Solubility | Predicted to be soluble in common organic solvents (e.g., DMSO, ethanol, ethyl acetate, dichloromethane) and have reduced aqueous solubility.[1] | [1] |
Synthesis of this compound
The most logical and established method for the synthesis of this aryl ketone is the Friedel-Crafts acylation .[2] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.[3] In this case, 1,2-difluorobenzene will be acylated with ethyl 8-chloro-8-oxooctanoate (suberoyl chloride ethyl ester).
Proposed Synthetic Workflow
The synthesis can be conceptualized as a two-step process: first, the preparation of the acylating agent, followed by the Friedel-Crafts acylation reaction itself.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Part A: Synthesis of Ethyl 8-chloro-8-oxooctanoate
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, add suberic acid (17.4 g, 0.1 mol).
-
Chlorination: Carefully add thionyl chloride (22 mL, 0.3 mol) to the flask. Heat the mixture to reflux for 2 hours. The evolution of HCl and SO₂ gas will be observed.
-
Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.
-
Esterification: Cool the resulting crude suberoyl dichloride in an ice bath. Slowly add anhydrous ethanol (4.6 g, 0.1 mol) dropwise with vigorous stirring. Control the addition rate to maintain the temperature below 10 °C.
-
Isolation: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour. The product, ethyl 8-chloro-8-oxooctanoate, is used directly in the next step without further purification.
Part B: Friedel-Crafts Acylation
-
Reaction Setup: In a dry 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (14.7 g, 0.11 mol) in dry dichloromethane (150 mL). Cool the suspension to 0 °C in an ice bath.
-
Formation of Acylium Ion: Slowly add the crude ethyl 8-chloro-8-oxooctanoate from Part A to the aluminum chloride suspension with continuous stirring.
-
Aromatic Addition: To the resulting mixture, add a solution of 1,2-difluorobenzene (11.4 g, 0.1 mol) in dry dichloromethane (50 mL) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice (300 g) and concentrated hydrochloric acid (50 mL) with vigorous stirring.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with 1 M HCl (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield pure this compound.[4]
Spectroscopic Characterization (Predicted)
The structural confirmation of the synthesized compound relies on a combination of spectroscopic techniques. Below are the predicted spectral data based on the compound's structure.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the ethyl group, the aliphatic chain, and the aromatic protons.
-
δ 7.20-7.80 ppm (m, 3H): A complex multiplet corresponding to the three protons on the 2,3-difluorophenyl ring.[1]
-
δ 4.12 ppm (q, J = 7.1 Hz, 2H): A quartet representing the two protons of the -OCH₂- group of the ethyl ester.[1]
-
δ 2.95 ppm (t, J = 7.4 Hz, 2H): A triplet corresponding to the two protons on the carbon alpha to the ketone.
-
δ 2.30 ppm (t, J = 7.5 Hz, 2H): A triplet for the two protons on the carbon alpha to the ester carbonyl.
-
δ 1.60-1.75 ppm (m, 4H): Overlapping multiplets for the four protons on the two carbons beta to the carbonyl groups.
-
δ 1.30-1.45 ppm (m, 4H): Overlapping multiplets for the remaining four protons of the aliphatic chain.
-
δ 1.25 ppm (t, J = 7.1 Hz, 3H): A triplet for the three protons of the methyl group of the ethyl ester.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.
-
δ ~198 ppm: Carbonyl carbon of the ketone.
-
δ ~173 ppm: Carbonyl carbon of the ethyl ester.
-
δ ~150-155 ppm (dd): A doublet of doublets for the carbon atom attached to the fluorine at position 2 (C2).
-
δ ~148-153 ppm (dd): A doublet of doublets for the carbon atom attached to the fluorine at position 3 (C3).
-
δ ~120-130 ppm: Signals for the other four aromatic carbons.
-
δ ~60.5 ppm: The -OCH₂- carbon of the ethyl ester.
-
δ ~24-43 ppm: A series of signals for the seven methylene carbons of the octanoate chain.
-
δ ~14.2 ppm: The methyl carbon of the ethyl ester.
¹⁹F NMR Spectroscopy
Fluorine NMR is a powerful tool for characterizing fluorinated compounds. The spectrum is expected to show two distinct signals for the non-equivalent fluorine atoms.
-
δ -139 to -141 ppm (m): Signal for the fluorine atom at position 2.
-
δ -145 to -148 ppm (m): Signal for the fluorine atom at position 3.[5]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
~1735 cm⁻¹ (strong, sharp): C=O stretch of the ethyl ester.
-
~1690 cm⁻¹ (strong, sharp): C=O stretch of the aryl ketone, with the frequency lowered due to conjugation with the aromatic ring.[6]
-
~2850-2960 cm⁻¹ (medium): C-H stretching of the aliphatic chain.
-
~1600 cm⁻¹ and ~1470 cm⁻¹ (medium): C=C stretching vibrations of the aromatic ring.
-
~1250 cm⁻¹ (strong): C-O stretching of the ester.
-
~1100-1200 cm⁻¹ (strong): C-F stretching vibrations.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should confirm the molecular formula. The fragmentation pattern in electron ionization (EI) mass spectrometry would likely show characteristic fragments.
-
Molecular Ion (M⁺): m/z = 298.1384 (calculated for C₁₆H₂₀F₂O₃).
-
Key Fragments:
-
m/z = 141: [C₆H₃F₂CO]⁺, corresponding to the 2,3-difluorobenzoyl cation.
-
m/z = 253: [M - OCH₂CH₃]⁺, loss of the ethoxy group.
-
m/z = 225: [M - COOCH₂CH₃]⁺, loss of the carbethoxy group.
-
Potential Applications in Drug Development
This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[1] The presence of the difluorophenyl group, a common motif in many pharmaceuticals, suggests its utility in developing new drug candidates.
Anticancer Research
Studies on related compounds have indicated potential cytotoxic effects against various cancer cell lines.[1] The mechanism is suggested to involve the induction of apoptosis.[1] This makes derivatives of this compound interesting candidates for further investigation in oncology.
Anti-inflammatory Agents
The structural features of this compound are also found in molecules with anti-inflammatory properties.[1] Further derivatization could lead to the development of novel anti-inflammatory drugs.
Antioxidant Properties
Research has also pointed towards the antioxidant capabilities of this class of compounds, suggesting a potential role in mitigating conditions related to oxidative stress.[1]
The following diagram illustrates the potential logical progression from this intermediate to a therapeutic candidate.
Caption: Potential derivatization pathways and therapeutic applications.
Safety and Handling
Conclusion
This compound is a fluorinated ketoester with significant potential as a versatile intermediate in organic synthesis and medicinal chemistry. This guide has provided a comprehensive overview of its physicochemical properties, a detailed proposed synthetic protocol via Friedel-Crafts acylation, and a thorough spectroscopic characterization profile. The exploration of its potential applications in drug development, particularly in the areas of anticancer and anti-inflammatory research, highlights its importance for further investigation. The information presented herein serves as a valuable resource for scientists and researchers aiming to utilize this compound in their synthetic and drug discovery endeavors.
References
- Mah, W. H., et al. (2022). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Comptes Rendus Chimie, 25, 83-95.
- Blake, A. J., et al. (2020). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank, 2020(2), M1133.
- Coates, J. (2022). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Spectroscopy.
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Doc Brown's Chemistry. (n.d.). Mass spectrum of ethyl ethanoate. Retrieved from [Link]
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Boston College. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN102731307B - Preparation method of ethyl 6-oxo-8-chloro-caprylate.
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NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
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Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]
- BenchChem. (2025). Application Note and Protocol: Friedel-Crafts Acylation of Chlorobenzene with Suberoyl Chloride.
- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
- Bu, X., et al. (2023). Automated fragment formula annotation for electron ionisation, high resolution mass spectrometry: application to atmospheric measurements of halocarbons. Atmospheric Measurement Techniques, 16(1), 1-17.
- Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
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SpectraBase. (n.d.). 2,3-Difluoropyridine. Retrieved from [Link]
- Kumar, D., et al. (2012). An Efficient and Practical Synthesis of Aryl and Hetaryl α-Keto Esters. Synthesis, 44(2), 283-289.
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ChemSynthesis. (2025). ethyl 8-chloro-6-oxooctanoate. Retrieved from [Link]
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University of Warsaw. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]
- Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara.
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
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ResearchGate. (2025). One-pot efficient synthesis of aryl α-keto esters from aryl-ketones. Retrieved from [Link]
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Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]
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BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
- Frostburg State University Chemistry Department. (2018).
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Sources
A Technical Guide to Ethyl 8-(2,3-difluorophenyl)-8-oxooctanoate (CAS: 898753-04-3): Synthesis, Properties, and Applications in Drug Discovery
Executive Summary: This document provides an in-depth technical overview of Ethyl 8-(2,3-difluorophenyl)-8-oxooctanoate, a fluorinated aromatic ketoester of significant interest in medicinal chemistry and organic synthesis. The strategic incorporation of a 2,3-difluorophenyl moiety imparts unique electronic and physicochemical properties, making this compound a valuable intermediate and a versatile scaffold for Structure-Activity Relationship (SAR) studies.[1] This guide details its chemical properties, provides a validated synthetic protocol, explores its reactivity, and discusses its potential applications in the development of novel therapeutic agents, grounded in the established relevance of the 2,3-difluorophenyl group in modern pharmaceuticals.
Compound Overview and Physicochemical Properties
This compound is structurally defined by a seven-carbon alkyl chain that links an ethyl ester functional group to a ketone. This ketone is directly attached to a 2,3-disubstituted fluorinated phenyl ring.[1] The presence and specific ortho-meta positioning of the two fluorine atoms are critical; these strong electron-withdrawing groups significantly alter the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets compared to non-fluorinated or mono-fluorinated analogs.[1]
Key Chemical Identifiers
| Identifier | Value |
| CAS Number | 898753-04-3[1][] |
| IUPAC Name | This compound[1][] |
| Molecular Formula | C₁₆H₂₀F₂O₃[] |
| Molecular Weight | 298.32 g/mol [1] |
| Canonical SMILES | CCOC(=O)CCCCCCC(=O)C1=C(C(=CC=C1)F)F[] |
| InChI Key | NOQALPJKZGDGLR-UHFFFAOYSA-N[1][] |
Physicochemical Data
| Property | Value | Rationale and Implications |
| Boiling Point | 376.6°C at 760 mmHg[1] | High boiling point indicates low volatility, suitable for high-temperature reactions. |
| Flash Point | 175.3°C[1] | Suggests low flammability under standard laboratory conditions. |
| Appearance | Colorless to Light yellow clear liquid | Typical state for a molecule of this size and polarity. |
| Lipophilicity (LogP) | Increased compared to mono-fluorinated analogs[1] | The difluoro substitution enhances hydrophobicity, which can improve membrane permeability, a key factor in drug design.[1] |
| Solubility | Reduced aqueous solubility; requires organic solvents (e.g., DMSO, Ethanol)[1] | A direct consequence of increased lipophilicity. |
Synthesis and Purification
The synthesis of this compound can be approached through several established organic chemistry transformations. While Friedel-Crafts acylation is a common method for generating aryl ketones, a more targeted and frequently cited approach for this class of compound involves a zinc-mediated coupling reaction followed by hydrolysis.[1][3] This method provides a reliable pathway to the target ketoester.
Recommended Synthetic Workflow
The recommended synthesis proceeds in a two-step sequence starting from 2,3-difluorophenylacetonitrile and an α-bromo ethyl ester. The causality behind this choice is the high efficiency of zinc in facilitating the crucial carbon-carbon bond formation.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a self-validating system; successful isolation of the product with the expected analytical data confirms the efficacy of the reaction steps.
Step 1: Coupling Reaction
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., Argon or Nitrogen), add activated Zinc powder.
-
Add anhydrous Tetrahydrofuran (THF) to the flask.
-
In a separate flask, dissolve 2,3-difluorophenylacetonitrile and α-bromo ethyl octanoate in anhydrous THF.
-
Add the solution from step 3 dropwise to the stirred zinc suspension. The addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until TLC analysis indicates consumption of the starting materials.
Step 2: Hydrolysis and Work-up
-
Cool the reaction mixture to room temperature.
-
Slowly quench the reaction by adding an aqueous solution of sodium hydroxide (NaOH). This step is crucial for hydrolyzing the intermediate and must be performed carefully, often in an ice bath, as it can be exothermic.
-
Stir the mixture vigorously until the hydrolysis is complete.
-
Acidify the mixture to a pH of < 3 with dilute hydrochloric acid (HCl).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Step 3: Purification
-
The crude product can be purified using either vacuum distillation or silica gel column chromatography.[1]
-
For chromatography, a gradient of ethyl acetate in hexanes is typically effective.
-
Collect the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a liquid.
Analytical Characterization
For rigorous validation, the purified product should be characterized by standard analytical methods:
-
¹H and ¹³C NMR: To confirm the structural integrity, including the presence of the ethyl ester, the long alkyl chain, and the specific substitution pattern on the aromatic ring.
-
FTIR Spectroscopy: To identify key functional groups, primarily the characteristic C=O stretching frequencies for the ketone and the ester.
-
Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern, confirming the elemental composition.
Chemical Reactivity and Derivatization Potential
The bifunctional nature of this molecule—possessing both a ketone and an ester—makes it a highly versatile intermediate for further chemical transformations.[1]
-
Ketone Reduction: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄), yielding Ethyl 8-(2,3-difluorophenyl)-8-hydroxyoctanoate. This introduces a chiral center and a new point for derivatization.
-
Ester Hydrolysis: The ethyl ester can be hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid, 8-(2,3-difluorophenyl)-8-oxooctanoic acid.[1] This acid can then be coupled with amines to form amides or other functional groups.
-
Aromatic Ring Substitution: While the difluoro-substituted ring is deactivated towards electrophilic aromatic substitution, nucleophilic aromatic substitution (SₙAr) could be explored under specific conditions.
Caption: Key derivatization pathways from the core molecule.
Applications in Medicinal Chemistry and Drug Discovery
While the specific biological activity of this compound is not extensively documented, its structural motifs are highly relevant in modern drug design.[1] The compound serves as a key building block for synthesizing more complex molecules with potential therapeutic value.[1]
The 2,3-Difluorophenyl Motif in Therapeutics
The 2,3-difluorophenyl group is a privileged structure in medicinal chemistry. Its inclusion can:
-
Enhance Binding Affinity: The fluorine atoms can participate in favorable interactions (e.g., hydrogen bonds, dipole interactions) with enzyme or receptor active sites.
-
Improve Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism, increasing the drug's half-life.
-
Modulate Physicochemical Properties: As noted, it increases lipophilicity, which can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.
A prominent example is Goxalapladib (CAS: 412950-27-7) , a compound investigated for the treatment of atherosclerosis, which contains a 2,3-difluorophenyl group linked to a different scaffold.[1] This demonstrates the therapeutic validation of this specific moiety in modulating pathways related to inflammation and lipid metabolism.[1]
Potential Therapeutic Areas
Based on the activities of structurally similar compounds, derivatives of this compound are promising candidates for investigation in several areas:[1]
-
Anti-inflammatory Agents: By targeting enzymes like COX-2.[1]
-
Anticancer Therapeutics: By inducing apoptosis in cancer cell lines.[1]
-
Antimicrobial Drugs: The increased lipophilicity from the fluorine atoms may enhance permeability through bacterial cell membranes.[1]
-
Enzyme Inhibitors: The ketoester functionality can be designed to interact with the active sites of various enzymes involved in metabolic diseases.[1]
Caption: Hypothetical mechanism for anti-inflammatory activity.
Safety and Handling
This compound is intended for research use only and is not for human or veterinary applications.[1] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handling should be performed in a well-ventilated area or a chemical fume hood.
Conclusion
This compound is more than a simple chemical; it is a strategically designed building block for advanced chemical synthesis. Its value lies in the combination of a versatile ketoester backbone with the functionally significant 2,3-difluorophenyl group. This guide has outlined its fundamental properties, provided a robust synthetic methodology, and contextualized its importance within medicinal chemistry. For researchers and drug development professionals, this compound represents a valuable starting point for the exploration of new chemical space and the development of next-generation therapeutic agents.
References
-
Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate - MDPI. [Link]
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Methodological & Application
The Strategic Application of Ethyl 8-(2,3-difluorophenyl)-8-oxooctanoate in the Synthesis of Bio-relevant Heterocyclic Scaffolds
Introduction: Unlocking the Potential of a Fluorinated Ketoester
Ethyl 8-(2,3-difluorophenyl)-8-oxooctanoate is a meticulously designed synthetic intermediate, poised at the intersection of functionality and reactivity, making it a valuable asset in modern medicinal chemistry and drug discovery.[1] Its structure, characterized by a terminal 2,3-difluorophenyl ketone, a flexible seven-carbon aliphatic chain, and a reactive ethyl ester, offers a unique toolkit for the construction of complex molecular architectures. The strategic placement of two fluorine atoms on the phenyl ring is of particular significance. This modification can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability, often enhancing its binding affinity to biological targets.[1] Consequently, this ketoester serves as a pivotal building block for creating novel heterocyclic compounds with potential therapeutic applications, including but not limited to, cardiotonic, anti-inflammatory, and anticancer agents.[2][3][4]
This comprehensive guide provides detailed application notes and field-proven protocols for the utilization of this compound in the synthesis of key heterocyclic systems. We will delve into the mechanistic underpinnings of these transformations, offering insights into the causality behind experimental choices to empower researchers in their synthetic endeavors.
Core Application: Synthesis of 6-(2,3-difluorophenyl)-4,5-dihydro-3(2H)-pyridazinone
One of the most direct and impactful applications of this compound is in the synthesis of 4,5-dihydropyridazin-3(2H)-one derivatives. This heterocyclic core is a well-established pharmacophore present in numerous biologically active compounds, notably exhibiting cardiotonic and antihypertensive properties.[4][5] The reaction proceeds via a classical condensation-cyclization pathway with hydrazine, a robust and reliable transformation in heterocyclic chemistry.
Mechanistic Rationale
The synthesis of 6-(2,3-difluorophenyl)-4,5-dihydro-3(2H)-pyridazinone from the title ketoester is a prime example of a nucleophilic addition-elimination and subsequent intramolecular cyclization. The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine on the electrophilic carbonyl carbon of the ketone. This is followed by the formation of a hydrazone intermediate. The second nitrogen atom of the hydrazine then undergoes an intramolecular nucleophilic attack on the ester carbonyl. This cyclization step is often the rate-determining step and is facilitated by heating. The final step involves the elimination of ethanol to yield the stable six-membered dihydropyridazinone ring. The overall transformation is a highly efficient method for constructing this valuable heterocyclic system.
Diagram 1: Reaction Mechanism
Caption: Mechanism for pyridazinone synthesis.
Detailed Experimental Protocol
This protocol is a self-validating system designed for high yield and purity.
Materials and Equipment:
-
This compound
-
Hydrazine hydrate (80% solution in water or anhydrous)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
Column chromatography setup (silica gel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in absolute ethanol (20-30 mL).
-
Reagent Addition: To the stirred solution, add hydrazine hydrate (1.2-1.5 eq.). A slight excess of hydrazine ensures complete consumption of the starting material.
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops). The acid catalyzes the formation of the hydrazone intermediate.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The disappearance of the starting ketoester spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: Confirm the structure of the purified 6-(2,3-difluorophenyl)-4,5-dihydro-3(2H)-pyridazinone by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Summary
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Hydrazine Hydrate |
| Product | 6-(2,3-difluorophenyl)-4,5-dihydro-3(2H)-pyridazinone |
| Typical Yield | 80-95% |
| Reaction Time | 4-6 hours |
| Reaction Temperature | Reflux (Ethanol) |
| Purification | Recrystallization or Column Chromatography |
Diagram 2: Experimental Workflow
Caption: Workflow for pyridazinone synthesis.
Potential for Further Heterocyclic Syntheses: A Forward Look
The versatility of this compound extends beyond pyridazinone synthesis. Its bifunctional nature opens doors to a variety of other heterocyclic systems of medicinal interest. While detailed protocols for the following require further specific literature validation for this exact substrate, the established reactivity of γ-ketoesters suggests high potential for success in these areas:
-
Synthesis of Dihydropyridines: While the classical Hantzsch synthesis utilizes β-ketoesters, modified conditions or a multi-step approach could potentially allow for the construction of dihydropyridine scaffolds, which are known calcium channel blockers.
-
Paal-Knorr Type Syntheses: Conversion of the ketoester to a 1,4-dicarbonyl compound through functional group manipulation would enable access to furans, pyrroles, and thiophenes via the Paal-Knorr synthesis.[6]
-
Fischer Indole Synthesis: Formation of the corresponding arylhydrazone followed by acid-catalyzed cyclization could yield novel indole derivatives, a privileged scaffold in drug discovery.
Safety and Handling
-
This compound: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
-
Hydrazine Hydrate: Hydrazine hydrate is corrosive and a suspected carcinogen. Handle with extreme caution in a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves and a face shield.
-
Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Handle in a fume hood with appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This compound is a powerful and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. The straightforward and high-yielding synthesis of 6-(2,3-difluorophenyl)-4,5-dihydro-3(2H)-pyridazinone highlights its utility. The protocols and insights provided herein are intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutic agents. The potential for this ketoester to be employed in a variety of other classical heterocyclic syntheses warrants further exploration and promises to yield a diverse array of novel chemical entities.
References
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ResearchGate. Synthesis and Bioactivity of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives. Available from: [Link]
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ACS Publications. 6-Aryl-4,5-dihydro-3(2H)-pyridazinones. A new class of compounds with platelet aggregation inhibiting and hypotensive activities. Available from: [Link]
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SciSpace. Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Available from: [Link]
-
MDPI. 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Available from: [Link]
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ResearchGate. (PDF) Synthesis of Different Substituted Pyridazinone Derivatives and Their Anticonvulsant Activity. Available from: [Link]
-
Scholars Research Library. Various Chemical and Biological Activities of Pyridazinone Derivatives. Available from: [Link]
-
NIH. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Available from: [Link]
-
NIH. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Available from: [Link]
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ResearchGate. Which are the expected products when ethyl β-arylamino crotonates is treated with hydrazine hydrate?. Available from: [Link]
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RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. Available from: [Link]
- Google Patents. PT94954A - PROCESS FOR THE PREPARATION OF PYRIDAZINONE DERIVATIVES.
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MDPI. Synthesis, Crystal Structure, and Computational Investigations of 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one as Antiviral Agent. Available from: [Link]
-
ResearchGate. A Regioselective One-Pot, Three Component Synthesis of 6-Aryl-4-cyano-3(2H)-pyridazinones in Water. Available from: [Link]
-
ResearchGate. Water‐mediated reaction of hydrazine hydrate, ethylacetoacetate,.... Available from: [Link]
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ResearchGate. Suggested mechanism for the unexpected reaction of VII or VIII with hydrazine hydrate.. Available from: [Link]
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Organic Chemistry Portal. One-Pot Synthesis of γ-Diketones, γ-Keto Esters, and Conjugated Cyclopentenones from Nitroalkanes. Available from: [Link]
-
NIH. Introduction to Peptide Synthesis. Available from: [Link]
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ChemRxiv. 4-Step Total Synthesis of (−)-Pavidolide B. Available from: [Link]
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YouTube. A New Synthesis of Beraprost. Available from: [Link]
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ChemRxiv. Synthesis and Biological Activity of Penaresidins A and B, Penazetidine A, and Related Analogs. Available from: [Link]
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NIH. A Practical and Total Synthesis of Pasireotide: Synthesis of Cyclic Hexapeptide via a Three-Component Condensation. Available from: [Link]
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ResearchGate. (PDF) The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Available from: [Link]
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Ethyl 8-(2,3-difluorophenyl)-8-oxooctanoate: A Versatile Scaffold for the Development of Potent Enzyme Inhibitors
Abstract
This technical guide provides an in-depth exploration of Ethyl 8-(2,3-difluorophenyl)-8-oxooctanoate as a pivotal building block in the design and synthesis of novel enzyme inhibitors. We delve into the strategic importance of its structural features, including the difluorophenyl moiety and the ketoester functionality, which render it a versatile starting material for creating potent and selective therapeutic agents. This document furnishes detailed protocols for the synthesis of a targeted Dipeptidyl Peptidase IV (DPP-4) inhibitor from the title compound, its subsequent characterization, and a robust enzymatic assay for the evaluation of its inhibitory activity. These application notes are designed for researchers, medicinal chemists, and professionals in drug development, offering both the theoretical underpinnings and practical methodologies for leveraging this promising chemical scaffold.
Introduction: The Strategic Advantage of Fluorinated Ketoesters in Drug Discovery
This compound is a fluorinated aromatic ketoester that has emerged as a valuable intermediate in medicinal chemistry and organic synthesis.[1] Its unique molecular architecture, characterized by an extended alkyl chain, a reactive ketone, an ethyl ester, and a difluorinated phenyl ring, provides a powerful toolkit for the construction of complex bioactive molecules.[2]
The incorporation of fluorine atoms into pharmaceutical candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. The 2,3-difluoro substitution pattern on the phenyl ring creates a distinct electronic profile that can significantly influence interactions with biological targets.[1] Specifically, the difluorophenyl group can engage in favorable interactions within enzyme active sites, including hydrogen bonding and hydrophobic interactions, contributing to the potency and selectivity of the resulting inhibitors.[3]
The ketoester functionality serves as a versatile handle for a variety of chemical transformations. The ketone can be stereoselectively reduced to a chiral alcohol or converted to an amine via reductive amination, a key step in the synthesis of many peptidomimetic inhibitors. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or directly converted to an amide, allowing for the introduction of diverse chemical moieties to probe the inhibitor's structure-activity relationship (SAR).[2]
This guide will focus on the application of this compound in the synthesis of inhibitors for Dipeptidyl Peptidase IV (DPP-4), a key therapeutic target for the management of type 2 diabetes.[4][5] DPP-4 inhibitors play a crucial role in glucose homeostasis by preventing the degradation of incretin hormones.[6] We present a detailed, plausible synthetic pathway and subsequent biological evaluation, underscoring the utility of this building block in modern drug discovery.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is fundamental to its successful application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₀F₂O₃ | [1] |
| Molecular Weight | 298.33 g/mol | [1] |
| Appearance | White to off-white solid | Commercially available |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) | General knowledge |
| Storage | Store in a cool, dry place away from light and moisture | [7] |
Synthesis of a Novel DPP-4 Inhibitor: A Step-by-Step Protocol
The following section outlines a detailed, three-step synthetic protocol to transform this compound into a potent DPP-4 inhibitor. The chosen target molecule incorporates a β-amino amide moiety, a common pharmacophore in DPP-4 inhibitors.[8]
Logical Workflow for Inhibitor Synthesis
Caption: Synthetic workflow for the DPP-4 inhibitor.
Step 1: Reductive Amination to Form the β-Amino Ester Intermediate
Causality: This initial step introduces the crucial amine functionality at the benzylic position. Reductive amination is a reliable method for this transformation. The choice of sodium cyanoborohydride as the reducing agent is strategic due to its selectivity for the iminium ion intermediate over the ketone starting material, minimizing the formation of the corresponding alcohol byproduct.[9]
Protocol:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv.) in anhydrous methanol (0.1 M).
-
Addition of Reagents: To the stirred solution, add ammonium acetate (10 equiv.). Stir the mixture at room temperature for 30 minutes.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5 equiv.) portion-wise over 15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Quench the reaction by the slow addition of 1 M HCl at 0 °C until the solution is acidic (pH ~2). Stir for 30 minutes. Basify the solution with saturated aqueous NaHCO₃ to pH ~8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford Intermediate 1: Ethyl 8-amino-8-(2,3-difluorophenyl)octanoate .
Step 2: Amide Coupling with a Proline Mimetic
Causality: This step introduces a key structural element for DPP-4 inhibition, a proline mimetic, which is known to interact with the S1 subsite of the enzyme. HATU is a highly efficient and widely used peptide coupling reagent that minimizes racemization.[10] DIPEA serves as a non-nucleophilic base to neutralize the ammonium salt formed during the reaction.[11]
Protocol:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve Intermediate 1 (1.0 equiv.) and (S)-pyrrolidine-2-carboxamide (1.1 equiv.) in anhydrous N,N-dimethylformamide (DMF) (0.2 M).
-
Addition of Coupling Reagents: To the stirred solution, add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 equiv.) and N,N-diisopropylethylamine (DIPEA) (3.0 equiv.).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with 5% aqueous LiCl (3x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to yield Intermediate 2: Ethyl 8-((S)-pyrrolidine-2-carboxamido)-8-(2,3-difluorophenyl)octanoate .
Step 3: Saponification to the Final Inhibitor
Causality: The final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is often a necessary modification to improve solubility in aqueous buffers for biological assays and can also provide an additional interaction point with the enzyme. Lithium hydroxide is a standard reagent for this transformation under mild conditions that minimize side reactions.[12]
Protocol:
-
Reaction Setup: Dissolve Intermediate 2 (1.0 equiv.) in a mixture of tetrahydrofuran (THF) and water (3:1, 0.1 M).
-
Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O) (2.0 equiv.) and stir the mixture at room temperature for 2-4 hours.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Upon completion, remove the THF under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidification and Extraction: Cool the aqueous layer to 0 °C and acidify to pH 3-4 with 1 M HCl. Extract the product with ethyl acetate (3 x 30 mL).
-
Final Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the Final Product: 8-((S)-pyrrolidine-2-carboxamido)-8-(2,3-difluorophenyl)octanoic acid .
Characterization of the Synthesized Inhibitor
The identity and purity of the final compound should be rigorously confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the difluorophenyl ring, the methine proton adjacent to the nitrogen, the protons of the pyrrolidine ring, and the aliphatic chain protons. |
| ¹³C NMR | Resonances for the carbonyl carbons (amide and carboxylic acid), aromatic carbons (with C-F couplings), and aliphatic carbons. |
| Mass Spectrometry (HRMS) | Accurate mass measurement corresponding to the molecular formula of the final product. |
| HPLC | A single major peak indicating high purity (ideally >95%). |
Protocol for DPP-4 Enzyme Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory potency (IC₅₀) of the synthesized compound against human recombinant DPP-4.[1][13][14][15]
Assay Principle
The assay utilizes a fluorogenic substrate, Gly-Pro-AMC (Glycyl-L-prolyl-7-amino-4-methylcoumarin), which is cleaved by DPP-4 to release the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of AMC formation is proportional to the enzyme activity. In the presence of an inhibitor, the rate of fluorescence increase is reduced.
Experimental Workflow for DPP-4 Inhibition Assay
Caption: Workflow for the DPP-4 enzyme inhibition assay.
Materials and Reagents
-
Human recombinant DPP-4 enzyme
-
Gly-Pro-AMC (fluorogenic substrate)
-
Sitagliptin (positive control inhibitor)[13]
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[14]
-
96-well black, flat-bottom microplate
-
Fluorescence plate reader
Detailed Protocol
-
Reagent Preparation:
-
Prepare a stock solution of the synthesized inhibitor in DMSO (e.g., 10 mM).
-
Create a series of dilutions of the inhibitor in Assay Buffer to achieve the desired final concentrations in the assay.
-
Prepare a working solution of DPP-4 enzyme in Assay Buffer.
-
Prepare a working solution of Gly-Pro-AMC in Assay Buffer.
-
-
Assay Procedure (per well of a 96-well plate):
-
Enzyme Control (100% activity): Add 50 µL of Assay Buffer, 25 µL of vehicle (e.g., Assay Buffer with the same percentage of DMSO as the inhibitor wells), and 25 µL of DPP-4 enzyme solution.
-
Inhibitor Wells: Add 50 µL of Assay Buffer, 25 µL of the inhibitor dilution, and 25 µL of DPP-4 enzyme solution.
-
Blank (No enzyme): Add 75 µL of Assay Buffer and 25 µL of vehicle.
-
Positive Control: Prepare wells with a known DPP-4 inhibitor like Sitagliptin at various concentrations.
-
-
Pre-incubation: Mix the contents of the wells and pre-incubate the plate at 37°C for 10 minutes.[15]
-
Reaction Initiation: Add 25 µL of the Gly-Pro-AMC substrate solution to all wells to start the reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity kinetically for 30 minutes with readings every minute (Excitation: 350-360 nm, Emission: 450-465 nm).[1][13]
-
Data Analysis:
-
Determine the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀ inhibitor / V₀ enzyme control)] x 100
-
Plot the % Inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion and Future Perspectives
This compound represents a highly valuable and versatile building block for the synthesis of novel enzyme inhibitors. Its inherent structural and electronic properties provide a solid foundation for the development of potent and selective drug candidates. The detailed synthetic and analytical protocols provided herein for the creation of a DPP-4 inhibitor serve as a practical guide for researchers in the field. The adaptability of the ketoester moiety allows for the exploration of a wide range of chemical space, paving the way for the discovery of inhibitors for other enzyme classes, such as proteases, kinases, and esterases. Future work could involve the synthesis of a library of derivatives by modifying the amino acid component and the alkyl chain length to further optimize the inhibitory activity and pharmacokinetic properties.
References
- Ahmad, S., et al. (2022). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Pharmaceuticals, 15(3), 301.
- Arote, R. B., et al. (2015). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. The Journal of Organic Chemistry, 80(15), 7524–7531.
-
Chemistry LibreTexts. (2021, October 31). 9.4: β-Ketoacids Decarboxylate. Retrieved from [Link]
- Dastjerdi, M. S., et al. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies.
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
- Ismail, M. M., et al. (2015). Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. Molecules, 20(1), 1335-1353.
- Li, X., et al. (2024). Discovery of Nine Dipeptidyl Peptidase-4 Inhibitors from Coptis chinensis Using Virtual Screening, Bioactivity Evaluation, and Binding Studies. Molecules, 29(10), 2289.
-
Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Dipeptidyl Peptidase IV (DPP IV) Inhibitors. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]
- Royal Society of Chemistry. (2018). Syngas as a synergistic reducing agent for selective reductive amination—a mild route to bioactive amines. New Journal of Chemistry, 42(1), 123-128.
- Tundo, P., & Marques, C. A. (2021). Developments in peptide and amide synthesis. Green Chemistry, 23(1), 77-88.
- Yadav, J. S., et al. (2005). Niobium(V)
- Zhang, Y., et al. (2020). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Medicinal Chemistry, 27(1), 114-131.
- Zografou, K., et al. (2022).
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Application Notes & Protocols: Strategic Derivatization of Ethyl 8-(2,3-difluorophenyl)-8-oxooctanoate for Structure-Activity Relationship (SAR) Studies
Abstract
This document provides a comprehensive guide for the strategic chemical modification of Ethyl 8-(2,3-difluorophenyl)-8-oxooctanoate, a versatile scaffold for Structure-Activity Relationship (SAR) studies in medicinal chemistry.[1] We present detailed protocols for derivatization at three key positions: the ethyl ester, the keto group, and the difluorophenyl ring. The rationale behind each modification strategy is discussed, emphasizing the generation of diverse chemical analogs to explore and optimize biological activity. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutic agents.
Introduction: The Rationale for SAR Studies on the this compound Scaffold
Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery, providing a systematic framework for understanding how the chemical structure of a compound influences its biological activity.[2] The iterative process of synthesizing and testing analogs allows for the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties.
The parent molecule, this compound, presents a compelling starting point for SAR exploration. It comprises three distinct regions amenable to chemical modification:
-
The Ester Terminus: A site for introducing a wide array of functional groups to probe interactions with polar or charged residues in a biological target.
-
The Keto Group: A key functionality that can be modified to explore hydrogen bonding interactions and introduce new stereocenters.
-
The Difluorophenyl Ring: The fluorine atoms significantly influence the electronic properties and metabolic stability of the molecule.[1] Modifications here can modulate lipophilicity and explore alternative binding modes.
This guide will detail proven methodologies for derivatizing each of these regions, providing researchers with a robust toolkit for building a comprehensive SAR profile.
Strategic Overview of Derivatization Pathways
The derivatization strategy is designed to systematically probe the chemical space around the core scaffold. The following diagram illustrates the primary modification pathways, which will be detailed in the subsequent sections.
Figure 1: High-level overview of the strategic derivatization pathways for SAR studies.
Path A: Modification of the Ethyl Ester Terminus
The ethyl ester provides a readily accessible handle for introducing significant chemical diversity. The most common and effective strategy involves hydrolysis to the corresponding carboxylic acid, followed by coupling with a diverse panel of amines to generate an amide library.
Step 1: Hydrolysis of the Ethyl Ester
Rationale: The conversion of the ester to a carboxylic acid is a crucial first step. The resulting acid is a versatile intermediate for amide bond formation. Basic hydrolysis (saponification) is often preferred as it is typically irreversible and proceeds to completion.[3][4]
Protocol 3.1: Base-Catalyzed Hydrolysis
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (MeOH) (e.g., 3:1 v/v, ~0.1 M concentration).
-
Saponification: Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 2.0 eq, ~1 M) dropwise to the stirred solution at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Remove the organic solvents under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1 M HCl.
-
A precipitate of the carboxylic acid should form. If not, extract the aqueous layer with ethyl acetate (3x).
-
-
Purification:
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
If extraction was performed, combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 8-(2,3-difluorophenyl)-8-oxooctanoic acid. The product can be further purified by recrystallization if necessary.
-
Step 2: Amide Library Synthesis
Rationale: Amide bond formation is one of the most widely used reactions in medicinal chemistry.[5] Coupling the synthesized carboxylic acid with a library of primary and secondary amines allows for the exploration of various steric and electronic interactions. Peptide coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) or HATU are highly effective for this transformation.
Protocol 3.2: EDC/HOBt Mediated Amide Coupling
-
Activation: Dissolve the 8-(2,3-difluorophenyl)-8-oxooctanoic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution. Stir at room temperature for 15-20 minutes to form the active ester intermediate.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0 eq).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
Work-up:
-
Dilute the reaction mixture with DCM or ethyl acetate.
-
Wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude amide derivative by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Coupling Agents | EDC/HOBt, HATU, T3P | High efficiency, minimizes side reactions and racemization. |
| Solvent | Anhydrous DCM, DMF | Aprotic solvents to prevent hydrolysis of activated species. |
| Base | DIPEA, TEA | Scavenges the HCl produced and facilitates the reaction. |
| Temperature | 0 °C to Room Temp | Mild conditions to preserve sensitive functional groups. |
Table 1: Recommended conditions for amide coupling reactions.
Path B: Modification of the Keto Group
The ketone functionality is a prime target for modification, serving as a potential hydrogen bond acceptor. Its conversion to an alcohol or an amine can drastically alter the compound's interaction with biological targets.
Reduction to a Secondary Alcohol
Rationale: Reducing the ketone to a secondary alcohol introduces a hydrogen bond donor and a new chiral center. This modification can significantly impact binding affinity and selectivity. Sodium borohydride (NaBH₄) is a mild and effective reagent for this transformation.
Protocol 4.1: Ketone Reduction
-
Dissolution: Dissolve this compound (1.0 eq) in methanol (MeOH) or ethanol (EtOH) at 0 °C (ice bath).
-
Reduction: Add NaBH₄ (1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Monitoring: Stir the reaction at 0 °C and monitor by TLC. The reaction is usually complete within 1-2 hours.
-
Quenching: Carefully quench the reaction by the slow addition of acetone, followed by water.
-
Work-up:
-
Remove the bulk of the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Purify the resulting alcohol by flash column chromatography.
Reductive Amination
Rationale: Reductive amination is a powerful method for introducing nitrogen-containing functional groups.[6][7] This one-pot reaction involves the formation of an imine or enamine intermediate from the ketone and an amine, which is then reduced in situ.[8] This strategy allows for the incorporation of a vast array of amine substituents. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred reducing agents as they are selective for the protonated imine over the ketone.[7]
Sources
- 1. This compound [benchchem.com]
- 2. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 8-(2,3-difluorophenyl)-8-oxooctanoate as a Novel Investigational Agent in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide to the potential application of Ethyl 8-(2,3-difluorophenyl)-8-oxooctanoate , a novel chemical entity, in the field of drug discovery. This document outlines the scientific rationale, key experimental protocols, and data interpretation frameworks for investigating this compound as a potential modulator of the Autotaxin-Lysophosphatidic Acid (ATX-LPA) signaling axis, a critical pathway implicated in a multitude of pathological conditions.
Introduction: The Scientific Imperative for Targeting the ATX-LPA Signaling Axis
The enzyme autotaxin (ATX), a secreted lysophospholipase D, is a pivotal player in extracellular signaling.[1][2] It catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to generate the bioactive lipid mediator, lysophosphatidic acid (LPA).[3][4] LPA, in turn, activates a family of G protein-coupled receptors (LPAR1-6), triggering a cascade of downstream cellular responses, including cell proliferation, survival, migration, and differentiation.[4]
While essential for normal physiological processes, dysregulation of the ATX-LPA signaling axis has been strongly linked to the pathogenesis of numerous diseases, including:
-
Cancer: Aberrant LPA signaling promotes tumor growth, metastasis, and angiogenesis.[3]
-
Fibrosis: The pathway is a key driver of tissue fibrosis in organs such as the lungs, liver, and kidneys.[3]
-
Inflammation: ATX and LPA are implicated in chronic inflammatory conditions.[1]
Consequently, the inhibition of ATX has emerged as a highly attractive therapeutic strategy for a range of diseases, with several small molecule inhibitors advancing into clinical trials.[4][5][6]
Introducing a Novel Investigational Compound: this compound
This document focuses on the investigational compound, this compound. Its chemical structure, featuring a difluorophenyl ketone moiety and a ketoester functional group, suggests its potential as a novel scaffold for ATX inhibition. The difluorophenyl group can enhance metabolic stability and modulate binding interactions, a common strategy in modern drug design.[7][8][9] The ketoester functionality is a versatile chemical handle for further synthetic modifications in structure-activity relationship (SAR) studies.[10][11][12][13][14]
These application notes will guide researchers in the synthesis, purification, and biological evaluation of this compound.
Synthetic Protocol: Preparation of this compound
The following is a generalized, robust protocol for the synthesis of the title compound, based on established methodologies for β-keto ester synthesis.[10][11]
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Materials and Reagents:
| Reagent | Supplier | Purity |
| 1-(2,3-Difluorophenyl)ethan-1-one | Commercial Source | ≥98% |
| Diethyl oxalate | Commercial Source | ≥99% |
| Sodium ethoxide | Commercial Source | ≥95% |
| Ethyl 6-bromohexanoate | Commercial Source | ≥97% |
| Sodium hydride (60% dispersion in oil) | Commercial Source | |
| Diethyl ether (anhydrous) | Commercial Source | |
| Toluene (anhydrous) | Commercial Source | |
| Hydrochloric acid (concentrated) | Commercial Source | |
| Ethyl acetate | Commercial Source | HPLC |
| Hexanes | Commercial Source | HPLC |
| Magnesium sulfate (anhydrous) | Commercial Source |
Step-by-Step Protocol:
-
Step 1: Claisen Condensation
-
To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0 °C, add a mixture of 1-(2,3-difluorophenyl)ethan-1-one (1.0 eq) and diethyl oxalate (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude intermediate ethyl 2-(2,3-difluorophenyl)-2-oxoacetate.
-
-
Step 2: Alkylation
-
To a suspension of sodium hydride (1.2 eq) in anhydrous toluene at 0 °C, add the crude intermediate from Step 1 (1.0 eq) dissolved in anhydrous toluene dropwise.
-
Stir the mixture at room temperature for 1 hour.
-
Add ethyl 6-bromohexanoate (1.1 eq) dropwise and heat the reaction mixture to 80 °C for 6-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and quench carefully with water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
-
Step 3: Decarboxylation
-
To the crude product from Step 2, add a mixture of acetic acid and concentrated hydrochloric acid (5:1 v/v).
-
Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
-
Purification
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure This compound .
-
-
Characterization
-
Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
In Vitro Biological Evaluation: Autotaxin Inhibition Assay
The primary biological evaluation of this compound should focus on its ability to inhibit the enzymatic activity of autotaxin. A commonly used and reliable method is the choline-release assay.[3]
Principle of the Choline-Release Assay:
This assay measures the amount of choline produced from the hydrolysis of the ATX substrate, lysophosphatidylcholine (LPC). The released choline is then oxidized by choline oxidase to produce hydrogen peroxide, which, in the presence of horseradish peroxidase (HRP), reacts with a suitable substrate (e.g., Amplex Red) to generate a fluorescent product. The intensity of the fluorescence is directly proportional to the ATX activity.
Workflow for ATX Inhibition Assay
Caption: Workflow for the autotaxin choline-release inhibition assay.
Materials and Reagents:
| Reagent | Supplier |
| Recombinant Human Autotaxin | Commercial Source |
| Lysophosphatidylcholine (LPC) | Commercial Source |
| Amplex Red | Commercial Source |
| Horseradish Peroxidase (HRP) | Commercial Source |
| Choline Oxidase | Commercial Source |
| Assay Buffer (e.g., Tris-HCl, pH 8.0) | - |
| 384-well black plates | Commercial Source |
Step-by-Step Protocol:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in assay buffer to obtain a range of test concentrations. Ensure the final DMSO concentration in the assay is ≤ 1%.
-
-
Assay Procedure:
-
To the wells of a 384-well plate, add 5 µL of the diluted test compound or control (assay buffer with DMSO for 0% inhibition, and a known ATX inhibitor for 100% inhibition).
-
Add 10 µL of recombinant human ATX enzyme diluted in assay buffer to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding 10 µL of LPC substrate diluted in assay buffer.
-
Incubate the plate at 37 °C for 60 minutes.
-
Prepare the detection reagent by mixing Amplex Red, HRP, and choline oxidase in assay buffer according to the manufacturer's instructions.
-
Add 25 µL of the detection reagent to each well to stop the ATX reaction and initiate the detection reaction.
-
Incubate the plate at 37 °C for 30 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader with excitation at ~530 nm and emission at ~590 nm.
-
Data Analysis and Interpretation:
-
Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Fluorescence_Sample - Fluorescence_Blank) / (Fluorescence_Vehicle - Fluorescence_Blank))
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Expected Results and Further Investigations:
A potent ATX inhibitor will exhibit a low IC₅₀ value. Should this compound demonstrate significant inhibitory activity, further studies are warranted:
-
Enzyme Kinetics: Perform kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).[1][2] This will provide insights into the binding mode of the compound.
-
Selectivity Profiling: Assess the selectivity of the compound against other related enzymes to ensure target specificity.
-
Cell-Based Assays: Evaluate the compound's ability to inhibit LPA-induced cellular responses, such as cell migration or proliferation, in relevant cell lines.
Structure-Activity Relationship (SAR) Studies: A Roadmap for Optimization
The initial biological data for this compound will serve as a starting point for a comprehensive SAR campaign.[1][2] The goal is to systematically modify the chemical structure to improve potency, selectivity, and pharmacokinetic properties.
Proposed Modifications for SAR Studies
Caption: Proposed modifications for SAR studies of this compound.
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel autotaxin inhibitors. The protocols and guidelines presented in these application notes provide a robust framework for its synthesis, in vitro characterization, and lead optimization. Successful execution of these studies will contribute valuable knowledge to the field of ATX-targeted drug discovery and may ultimately lead to the development of new therapeutics for a variety of debilitating diseases.
References
-
Albers, H. M. H. G., et al. (2022). Structure-Based Design of a Novel Class of Autotaxin Inhibitors Based on Endogenous Allosteric Modulators. Journal of Medicinal Chemistry. Available at: [Link]
-
Li, S., et al. (2021). Design and Development of Autotaxin Inhibitors. Pharmaceuticals. Available at: [Link]
-
Kaffe, E., et al. (2017). Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors. International Journal of Molecular Sciences. Available at: [Link]
-
Jouin, M., et al. (2017). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry. Available at: [Link]
-
Kamal, A., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal. Available at: [Link]
-
Keledjian, R., et al. (2017). Structure-Activity Relationships of Small Molecule Autotaxin Inhibitors with a Discrete Binding Mode. Journal of Medicinal Chemistry. Available at: [Link]
-
Keledjian, R., et al. (2017). Structure-Activity Relationships of Small Molecule Autotaxin Inhibitors with a Discrete Binding Mode. Journal of Medicinal Chemistry. Available at: [Link]
-
Rojas-Leal, M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals. Available at: [Link]
-
Hypha Discovery. (2023). Breaking C-F bonds in drugs. Available at: [Link]
-
JoVE. (2026). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Available at: [Link]
-
Li, S., et al. (2021). Design and Development of Autotaxin Inhibitors. ResearchGate. Available at: [Link]
-
An, R., & Gouverneur, V. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega. Available at: [Link]
-
Pérez-Pérez, A., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Pharmaceuticals. Available at: [Link]
-
Scott, J. S., et al. (2016). Discovery of potent inhibitors of the lysophospholipase autotaxin. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
- Google Patents. (2013). Preparation method of alpha-keto ester.
-
ScienceDaily. (2026). Novel method to synthesize valuable fluorinated drug compounds. Available at: [Link]
-
Dharma Rao, G. B., et al. (2021). b-Ketoesters as a valuable tool for the synthesis of complex natural products. ResearchGate. Available at: [Link]
Sources
- 1. Structure-Activity Relationships of Small Molecule Autotaxin Inhibitors with a Discrete Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design and Development of Autotaxin Inhibitors [mdpi.com]
- 5. Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. hyphadiscovery.com [hyphadiscovery.com]
- 9. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]
- 12. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity [mdpi.com]
- 13. CN103382152A - Preparation method of alpha-keto ester - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Friedel-Crafts Acylation of 2,3-Difluorobenzene
Welcome to the technical support center for the Friedel-Crafts acylation of 2,3-difluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging reaction. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to enhance the success of your synthesis.
Introduction: The Challenge of Acylating 2,3-Difluorobenzene
The Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings.[1][2] However, the electronic properties of 2,3-difluorobenzene present significant hurdles. The two fluorine atoms, being highly electronegative, exert a strong inductive electron-withdrawing effect (-I), which deactivates the benzene ring towards electrophilic aromatic substitution.[3] This deactivation makes the reaction sluggish and often results in low yields. Understanding the interplay of electronic effects and reaction conditions is paramount for success.
Frequently Asked Questions (FAQs)
Q1: Why is the Friedel-Crafts acylation of 2,3-difluorobenzene so difficult?
The primary reason is the deactivation of the aromatic ring by the two fluorine substituents.[3] While halogens are ortho, para-directors due to their ability to donate a lone pair of electrons through resonance (+M effect), their strong inductive electron-withdrawing effect (-I effect) is dominant, reducing the nucleophilicity of the benzene ring.[4][5] With two fluorine atoms, this deactivating effect is compounded, making the ring significantly less reactive towards the acylium ion electrophile.[3]
Q2: What is the expected regioselectivity for the acylation of 2,3-difluorobenzene?
Fluorine is an ortho, para-director. In 2,3-difluorobenzene, we must consider the directing effects of both fluorine atoms:
-
The fluorine at C2 directs to the C1 (ortho), C3 (ortho), and C5 (para) positions.
-
The fluorine at C3 directs to the C2 (ortho), C4 (ortho), and C6 (para) positions.
Considering steric hindrance and the combined electronic effects, the most likely, albeit challenging to obtain, product is acylation at the C4 position, leading to 3,4-difluoroacetophenone (if acetyl chloride is the acylating agent). Acylation at the C5 position is also possible but may be less favored.
Q3: Can polyacylation occur with 2,3-difluorobenzene?
Polyacylation is highly unlikely. The introduction of the first acyl group, which is also an electron-withdrawing group, further deactivates the aromatic ring, making a second acylation reaction extremely difficult, especially on an already deactivated substrate.[6]
Q4: Are there alternative, "greener" catalysts for this reaction?
Traditional Lewis acids like aluminum chloride (AlCl₃) are effective but require stoichiometric amounts and are sensitive to moisture.[7] Research into more environmentally friendly and reusable solid acid catalysts, such as zeolites and metal oxides, is ongoing.[8] For deactivated substrates like difluorobenzenes, stronger catalytic systems like trifluoromethanesulfonic acid (TfOH) and rare earth triflates have shown promise in solvent-free conditions.[9]
Troubleshooting Guide
This section addresses common issues encountered during the Friedel-Crafts acylation of 2,3-difluorobenzene.
| Problem | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| No or very low conversion | 1. Insufficient Catalyst Activity: The Lewis acid (e.g., AlCl₃) is highly sensitive to moisture and can be deactivated.[7] 2. Deactivated Substrate: 2,3-difluorobenzene is a highly deactivated aromatic ring.[3] 3. Inadequate Reaction Temperature: The activation energy for the reaction may not be reached. | 1. Ensure Anhydrous Conditions: Use freshly opened, high-purity AlCl₃. Dry all glassware thoroughly in an oven and cool under an inert atmosphere (N₂ or Ar). Use anhydrous solvents. 2. Increase Catalyst Stoichiometry: For deactivated substrates, more than a stoichiometric amount of Lewis acid is often required because the ketone product forms a complex with the catalyst.[2][10] Start with 1.5-2.0 equivalents of AlCl₃. 3. Optimize Temperature: Carefully increase the reaction temperature. Monitor for potential side reactions or decomposition. A temperature range of 40-80 °C can be explored. 4. Consider a Stronger Lewis Acid: If AlCl₃ is ineffective, consider using a more potent Lewis acid, but with caution to avoid side reactions. |
| Formation of multiple isomers | 1. Competing Directing Effects: The two fluorine atoms direct to multiple positions. 2. Reaction Conditions: Temperature and catalyst choice can influence isomer ratios. | 1. Characterize the Product Mixture: Use GC-MS or NMR to identify the isomers formed. 2. Optimize for the Desired Isomer: Systematically vary the temperature and Lewis acid. Milder conditions may favor the thermodynamically more stable isomer. 3. Purification: Develop a robust purification method (e.g., column chromatography, recrystallization) to isolate the desired isomer. |
| Complex mixture of byproducts | 1. Decomposition of Reagents or Products: High temperatures or a highly reactive Lewis acid can cause degradation. 2. Impure Starting Materials: Impurities in the 2,3-difluorobenzene or acylating agent can lead to side reactions. | 1. Lower the Reaction Temperature: If decomposition is suspected, run the reaction at a lower temperature for a longer duration. 2. Purify Starting Materials: Ensure the purity of your 2,3-difluorobenzene and acyl chloride/anhydride through distillation or other appropriate methods. 3. Controlled Addition: Add the acylating agent slowly to the mixture of the substrate and Lewis acid to maintain better control over the reaction exotherm. |
| Difficult work-up and product isolation | 1. Stable Product-Catalyst Complex: The ketone product forms a stable complex with the Lewis acid.[2][10] 2. Emulsion Formation: During the aqueous work-up, emulsions can form, making extraction difficult. | 1. Hydrolysis of the Complex: After the reaction is complete, carefully and slowly quench the reaction mixture by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This will break down the ketone-AlCl₃ complex.[10] 2. Breaking Emulsions: If emulsions form, adding a saturated solution of NaCl (brine) can help to break them. Centrifugation can also be effective. |
Experimental Protocols
Protocol 1: Standard Friedel-Crafts Acylation of 2,3-Difluorobenzene with Acetyl Chloride
Materials:
-
2,3-Difluorobenzene
-
Acetyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (concentrated)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen or argon inlet.
-
To the flask, add anhydrous AlCl₃ (1.5 eq.).
-
Add anhydrous DCM to the flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 2,3-difluorobenzene (1.0 eq.) to the stirred suspension.
-
Add acetyl chloride (1.1 eq.) dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40 °C) for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl.
-
Slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Reaction and Troubleshooting
Diagram 1: Reaction Mechanism
Caption: Mechanism of Friedel-Crafts Acylation.
Diagram 2: Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield.
References
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
-
The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]
-
SIOC Journals. (n.d.). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. [Link]
-
Khan Academy. (n.d.). Friedel-Crafts acylation. [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Chemistry LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]
-
ResearchGate. (2010). Cleaner Routes for Friedel-Crafts Acylation. [Link]
-
Reddit. (2022). Friedel-Crafts reactions with Deactivating groups. [Link]
-
St. Benedict & St. John's University. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 5. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates [sioc-journal.cn]
- 10. youtube.com [youtube.com]
Technical Support Center: Enhancing the Stability of Ethyl 8-(2,3-difluorophenyl)-8-oxooctanoate in Solution
Welcome to the technical support center for Ethyl 8-(2,3-difluorophenyl)-8-oxooctanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for maintaining the stability of this compound in solution. By understanding its chemical properties and potential degradation pathways, you can ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The primary stability concerns for this compound, a β-keto ester, revolve around two main chemical transformations:
-
Hydrolysis of the Ethyl Ester: The ester functional group is susceptible to hydrolysis, especially under acidic or basic conditions, which cleaves the ester bond to form the corresponding carboxylic acid (8-(2,3-difluorophenyl)-8-oxooctanoic acid) and ethanol.[1][2] This reaction can be catalyzed by acids or bases.[1][2]
-
Keto-Enol Tautomerism: Like other β-keto esters, this compound can exist in equilibrium between its keto and enol forms.[3][4][5] While this is a form of isomerization rather than degradation, the enol form can have different reactivity and physical properties, which may impact experimental outcomes. The position of this equilibrium is highly dependent on the solvent.[6]
Q2: I'm observing a decrease in the concentration of my compound over time in an aqueous buffer. What is the likely cause?
A2: A time-dependent decrease in concentration in an aqueous buffer strongly suggests hydrolysis of the ethyl ester. The rate of hydrolysis is significantly influenced by the pH of the solution. Both acidic and basic conditions can accelerate this degradation.[1][2] To confirm hydrolysis, you can use analytical techniques like HPLC or LC-MS to detect the appearance of the carboxylic acid degradation product.
Q3: How does the choice of solvent affect the stability of this compound?
A3: The choice of solvent is critical for two main reasons:
-
Hydrolysis: Protic solvents, especially water, can participate in the hydrolysis of the ester. The presence of acidic or basic impurities in the solvent can also catalyze this process.
-
Keto-Enol Equilibrium: The keto-enol tautomeric equilibrium is highly sensitive to the solvent's polarity.[6] Nonpolar solvents tend to favor the enol form through intramolecular hydrogen bonding, while polar solvents can stabilize the keto form.[6] This shift in equilibrium can affect the compound's reactivity and spectroscopic properties.
Q4: Can temperature fluctuations during storage or experiments impact the compound's stability?
A4: Yes, elevated temperatures can significantly accelerate the rate of degradation, particularly hydrolysis.[7] For long-term storage of solutions, it is advisable to keep them at low temperatures (e.g., 2-8 °C or frozen) to minimize degradation. During experiments, maintaining a consistent and controlled temperature is crucial for reproducible results.
Q5: Are there any specific classes of compounds or reagents that I should avoid co-dissolving with this compound?
A5: Avoid strong acids, strong bases, and nucleophiles. Strong acids and bases will catalyze the hydrolysis of the ester.[1][2][8] Nucleophiles, such as primary and secondary amines, can potentially react with the ester or the ketone.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving stability issues with this compound solutions.
Issue 1: Rapid Loss of Compound in Solution
| Potential Cause | Troubleshooting Steps | Recommended Action |
| pH-Mediated Hydrolysis | 1. Measure the pH of your solution. 2. Analyze a sample by HPLC or LC-MS to identify the carboxylic acid degradant. | Adjust the pH to a neutral range (6-7.5) using a suitable buffer system (e.g., phosphate buffer). |
| Enzymatic Degradation (if using biological matrices) | 1. Prepare a control sample with heat-inactivated biological matrix. 2. Compare the stability of the compound in both active and inactive matrices. | Add esterase inhibitors to the solution or use a protein precipitation step to remove enzymes before analysis. |
| Solvent Impurities | 1. Use high-purity, HPLC-grade solvents. 2. Test a fresh batch of solvent. | Filter solvents before use and store them under an inert atmosphere (e.g., nitrogen or argon) to prevent the absorption of acidic or basic gases from the air. |
Issue 2: Inconsistent Experimental Results
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Shift in Keto-Enol Equilibrium | 1. Analyze the sample using ¹H NMR to determine the ratio of keto to enol forms. 2. Compare this ratio across different solvent systems. | Maintain a consistent solvent system throughout your experiments. If a specific tautomer is required, choose a solvent that favors its formation. |
| Photodegradation | 1. Prepare and store a sample in an amber vial or protected from light. 2. Compare its stability to a sample exposed to light. | Protect solutions from light by using amber vials or covering containers with aluminum foil. |
| Oxidation | 1. Prepare the solution using de-gassed solvents. 2. Store the solution under an inert atmosphere. | Purge solvents with nitrogen or argon before use and store solutions under an inert gas. |
Experimental Protocols
Protocol 1: Forced Degradation Study to Identify Potential Degradants
This protocol is designed to intentionally degrade the compound to identify its primary degradation products and pathways, which is a crucial step in developing stability-indicating analytical methods.[9][10][11][12][13]
Objective: To identify the degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade water, acetonitrile, and methanol
-
pH meter
-
HPLC or LC-MS system
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate at room temperature for 4 hours.
-
Neutralize with 0.1 M HCl.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Incubate at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 80°C for 48 hours.
-
Dissolve the stressed sample in acetonitrile for analysis.
-
-
Photodegradation:
-
Expose a solution of the compound to a UV light source (254 nm) for 24 hours.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC or LC-MS to identify and quantify the parent compound and any degradation products.
Caption: Workflow for the forced degradation study.
Protocol 2: Quantitative Analysis of this compound and its Hydrolytic Degradant using HPLC
Objective: To develop an HPLC method for the simultaneous quantification of the parent compound and its primary hydrolytic degradant.
Materials:
-
Stressed samples from Protocol 1
-
Reference standards for this compound and 8-(2,3-difluorophenyl)-8-oxooctanoic acid
-
HPLC system with UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
Procedure:
-
Standard Preparation: Prepare a series of calibration standards for both the parent compound and the carboxylic acid degradant in the mobile phase.
-
HPLC Conditions:
-
Column: C18
-
Mobile Phase: Gradient elution (e.g., start with 30% B, ramp to 90% B over 15 minutes)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the calibration standards and the samples from the stability studies.
-
Quantification: Create calibration curves for both the parent compound and the degradant. Use these curves to determine the concentration of each in the samples.
Caption: Workflow for quantitative HPLC analysis.
Summary of Stability Recommendations
| Parameter | Recommendation | Rationale |
| pH | Maintain solutions in a neutral pH range (6-7.5). | Minimizes both acid and base-catalyzed hydrolysis of the ester.[1][2] |
| Solvent | Use aprotic, high-purity solvents (e.g., acetonitrile, DMSO) for stock solutions. Minimize water content. | Reduces the risk of hydrolysis. Aprotic solvents also provide better solubility for long-term storage. |
| Temperature | Store stock solutions at ≤ -20°C. For working solutions, store at 2-8°C for short periods. | Low temperatures significantly slow down the rate of chemical degradation.[7] |
| Light Exposure | Protect solutions from light using amber vials or by wrapping containers in foil. | Prevents potential photodegradation. |
| Atmosphere | For long-term storage of sensitive solutions, consider storing under an inert atmosphere (N₂ or Ar). | Protects against oxidative degradation. |
By adhering to these guidelines and utilizing the provided troubleshooting and experimental protocols, researchers can significantly improve the stability of this compound in solution, leading to more reliable and reproducible experimental outcomes.
References
-
Kuznetsova, O. A., et al. (2020). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. Organic Letters, 22(3), 856-859. [Link]
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Kinnunen, P. M., & Lange, L. G. (1984). Identification and quantitation of fatty acid ethyl esters in biological specimens. Analytical Biochemistry, 140(2), 567-576. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, December 14). Hydrolysis of Esters. Retrieved from [Link]
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Amyes, T. L., & Richard, J. P. (1996). Acidity and tautomerism of.beta.-keto esters and amides in aqueous solution. Journal of the American Chemical Society, 118(13), 3129-3141. [Link]
-
Ashenhurst, J. (2022, May 20). Decarboxylation. Master Organic Chemistry. Retrieved from [Link]
-
Clark, J. (2023). hydrolysis of esters. Chemguide. Retrieved from [Link]
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Widyasiwi, Y., & Sudarsono, A. (2018). Validation of analysis fatty acid ethyl esters as biomarkers of ethanol administration. International Research Journal of Pharmacy, 9(6), 83-87. [Link]
-
Kuznetsova, O. A., et al. (2019). Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. ChemRxiv. [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
Hilaris Publisher. (n.d.). Analysis of Fatty Acid Ethyl Ester on Hair as a Diagnosis of Ethanol Abuse. Retrieved from [Link]
-
Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Retrieved from [Link]
-
Leah4sci. (2021, February 13). Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained. YouTube. Retrieved from [Link]
-
Ashenhurst, J. (2022, June 21). Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. Retrieved from [Link]
-
Wójcik, A., et al. (2021). Development and validation of a method for the simultaneous analysis of fatty acid ethyl esters, ethyl sulfate and ethyl glucuronide in meconium. MOST Wiedzy. [Link]
-
Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]
-
Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, ethyl 3-methyl-2-oxopentanoate, CAS Registry Number 26516-27-8. Food and Chemical Toxicology, 152, 112199. [Link]
-
Guirgis, G. A., et al. (2014). Keto-enol tautomerism in beta-ketoesters: CH3C(O)CHXC(O)OY (X = H, Cl; Y = CH3, C2H5). Vibrational analyses, NMR spectra and quantum chemical calculations. Journal of Molecular Structure, 1074, 321-332. [Link]
-
Bajaj, S., et al. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188. [Link]
-
Soderberg, B. L., et al. (2003). Preanalytical variables affecting the quantification of fatty acid ethyl esters in plasma and serum samples. Clinical Chemistry, 49(8), 1303-1311. [Link]
-
Chemistry LibreTexts. (2023, January 29). Keto-Enol Tautomerism. Retrieved from [Link]
-
PubChem. (n.d.). Octanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-, ethyl ester. Retrieved from [Link]
-
JoVE. (2025, May 22). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Retrieved from [Link]
-
Sharma, G., & Saini, S. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 5(4), 101-110. [Link]
-
Smith, H. A., & Steele, J. H. (1942). The Acid Catalyzed Hydrolysis of Ethyl Esters of Aliphatic Acids. Journal of the American Chemical Society, 64(6), 1339-1342. [Link]
-
Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 25-33. [Link]
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Technical Support Center: Overcoming Poor Solubility of Difluorophenyl Compounds in Assays
Welcome to the technical support center dedicated to addressing the significant challenge of poor aqueous solubility of difluorophenyl-containing compounds in experimental assays. The unique physicochemical properties conferred by the difluorophenyl moiety, while often beneficial for therapeutic efficacy, frequently lead to experimental artifacts and unreliable data due to precipitation. This guide provides in-depth troubleshooting strategies and frequently asked questions to empower researchers in generating high-quality, reproducible results.
The Challenge with Difluorophenyl Compounds
The difluorophenyl group, a common scaffold in modern drug discovery, significantly increases a molecule's lipophilicity and crystal lattice energy. This often results in poor aqueous solubility, creating a major hurdle for in vitro and in vivo assays.[1] Low solubility can lead to several downstream issues, including underestimated compound potency, high data variability, and erroneous structure-activity relationships (SAR).[2][3] This guide offers a systematic approach to diagnose and resolve these solubility-related challenges.
Troubleshooting Guide: From Stock Solution to Final Assay
This section provides a problem-oriented approach to troubleshoot solubility issues at various stages of your experiment.
Problem 1: Compound Precipitation Observed When Preparing Aqueous Assay Solutions from DMSO Stock.
This is a common issue known as "shock precipitation," where the rapid change in solvent polarity causes the compound to crash out of solution.[4]
Immediate Triage:
-
Visual Inspection: Confirm the presence of a precipitate (cloudiness, visible particles, or pellet after centrifugation).
-
Concentration Check: Is the final assay concentration exceeding the known aqueous solubility of the compound?
Solutions & Underlying Principles:
-
Step-wise Dilution: Instead of a direct, large-volume dilution, perform a serial dilution. First, dilute the DMSO stock into a smaller volume of assay buffer, mix thoroughly, and then add this intermediate dilution to the final assay volume.[4] This gradual decrease in solvent polarity can help maintain supersaturation.[2]
-
Temperature Control: Pre-warming the aqueous assay medium to 37°C can increase the kinetic solubility of some compounds and prevent precipitation upon addition of the room-temperature DMSO stock.[4][5]
-
Assay Component Synergy: Whenever possible, add the compound directly to the final assay medium containing all components (e.g., proteins, serum). These macromolecules can act as natural solubilizing agents and help to keep the compound in solution.[2]
Problem 2: Inconsistent Assay Results and Poor Reproducibility.
Undetected micro-precipitation can lead to significant variability in assay readouts.
Diagnostic Workflow:
-
Solubility Assessment: Determine the kinetic solubility of your compound in the specific assay buffer. This will define the upper concentration limit for reliable experiments.
-
Control Experiments: Run a vehicle-only control (DMSO in assay buffer) to ensure the solvent itself is not causing any assay interference.
Strategies for Improved Consistency:
-
Co-Solvent Systems: The inclusion of a water-miscible organic co-solvent can significantly enhance the solubility of hydrophobic compounds.[6][7] The choice of co-solvent and its final concentration must be carefully optimized to avoid impacting the biological assay's integrity.
Co-Solvent Typical Starting Concentration in Assay Advantages Disadvantages Ethanol 1-5% Biocompatible at low concentrations. Can denature some proteins at higher concentrations. Polyethylene Glycol (PEG 300/400) 1-10% Low toxicity, effective for many compounds. Can be viscous and may interfere with some detection methods. Glycerol 1-10% Protein-stabilizing properties.[1] High viscosity can be problematic for liquid handling. -
pH Modification: For ionizable difluorophenyl compounds, adjusting the pH of the assay buffer can dramatically increase solubility.[8][9] For a weakly acidic compound, increasing the pH above its pKa will favor the more soluble ionized form.[10] Conversely, for a weakly basic compound, decreasing the pH below its pKa will increase solubility.[11][12]
-
Causality: The Henderson-Hasselbalch equation governs the ratio of the ionized to the non-ionized form of a compound at a given pH. The ionized form generally exhibits higher aqueous solubility due to its charge.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the maximum concentration of DMSO I can use in my cell-based assay?
While there is no universal answer, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant toxicity. However, it is crucial to determine the specific tolerance of your cell line by running a dose-response curve with DMSO alone. For sensitive cell types, keeping the final DMSO concentration at or below 0.1% is recommended.
Q2: My difluorophenyl compound is still insoluble even with co-solvents and pH adjustment. What are my next options?
For particularly challenging compounds, more advanced formulation strategies may be necessary. These are often employed in later-stage drug development but can be adapted for in-vitro assays:
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[13] They can encapsulate poorly soluble molecules, effectively increasing their aqueous solubility.[14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and reduced toxicity.[13]
-
Amorphous Solid Dispersions (ASDs): This involves dispersing the compound in a polymer matrix in an amorphous state.[16] The amorphous form has higher kinetic solubility than the crystalline form. While complex to prepare, this can be a powerful technique for highly insoluble compounds.[17]
-
Co-crystals: A co-crystal is a multi-component crystal where the drug and a co-former are held together by non-covalent bonds.[18] This can alter the crystal packing and improve the dissolution properties of the parent compound.[7]
Q3: How can I proactively design my experiments to avoid solubility issues with a new batch of difluorophenyl compounds?
A proactive approach is always preferable to troubleshooting.
-
Early Solubility Screening: Before initiating biological assays, perform a simple kinetic solubility assessment in your primary assay buffer.
-
Library Design: If possible, incorporate solubility-enhancing moieties into your chemical scaffolds during the design phase.[19]
-
Stock Solution Management: Store DMSO stocks at room temperature if possible, as refrigeration can cause less soluble compounds to precipitate out of the stock solution.[1] Always visually inspect stock solutions for any signs of precipitation before use.
Experimental Protocols & Visualizations
Protocol 1: Kinetic Solubility Assessment using Nephelometry
This protocol provides a high-throughput method to estimate the kinetic solubility of a compound in a specific buffer.
-
Prepare a 10 mM stock solution of the difluorophenyl compound in 100% DMSO.
-
In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
-
Add the DMSO dilutions to the assay buffer, ensuring the final DMSO concentration is consistent across all wells (e.g., 1%).
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a suitable wavelength (e.g., 650 nm).
-
The kinetic solubility is the concentration at which a significant increase in turbidity is observed.
Caption: Workflow for Kinetic Solubility Assessment.
Protocol 2: Step-wise Dilution for Cell-Based Assays
This protocol minimizes "shock precipitation" when dosing cells with a poorly soluble compound.
-
Prepare the highest concentration of your compound in 100% DMSO.
-
In a sterile microcentrifuge tube, perform an intermediate dilution by adding a small volume of the DMSO stock to pre-warmed (37°C) cell culture medium. For example, add 2 µL of a 10 mM stock to 98 µL of medium to get a 200 µM intermediate solution with 2% DMSO. Vortex gently.
-
Immediately add the required volume of this intermediate dilution to your cell culture plate. For instance, adding 10 µL of the 200 µM intermediate solution to 190 µL of medium in a well will give a final concentration of 10 µM with 0.1% DMSO.
-
Gently mix the plate by swirling.
Caption: Step-wise Dilution Protocol.
By understanding the underlying principles of solubility and employing these systematic troubleshooting strategies, researchers can overcome the challenges posed by difluorophenyl compounds and generate reliable, high-quality data.
References
-
Di L., Kerns E. H. (2006). Biological assay challenges from compound solubility: Strategies for bioassay optimization. Drug Discovery Today, 11, 446–451. Available from: [Link]
-
Bolla, G., & Nangia, A. (2016). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. CrystEngComm, 18(38), 7349-7377. Available from: [Link]
-
Indulkar, A. S., et al. (2024). Impact of dissolution medium pH and ionization state of the drug on the release performance of amorphous solid dispersions. Journal of Pharmaceutical Sciences, 113(1), 229-238. Available from: [Link]
-
Streng, W. H. (1984). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). International Journal of Pharmaceutics, 22(2-3), 209-221. Available from: [Link]
-
Di L., Fish P. V., Mano T. (2012). Bridging solubility between drug discovery and development. Drug Discovery Today, 17, 486–495. Available from: [Link]
-
Popescu, C., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 15(6), 1689. Available from: [Link]
-
Alsenz J., Kansy M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59, 546–567. Available from: [Link]
-
ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Available from: [Link]
-
Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315-499. Available from: [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Available from: [Link]
-
Fdcell. (2023). 10 Tips for Successful Cell Based Assays. Available from: [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Available from: [Link]
-
GNE-617 poses challenges, including potent time-dependent inhibition (TDI) of CYP3A4, poor aqueous solubility, and retinal accumulation risking toxicity. (2023). Journal of Medicinal Chemistry. Available from: [Link]
-
Singh, A., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 15(3), 941. Available from: [Link]
-
Bansal, S., et al. (2007). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 62(10), 759-762. Available from: [Link]
-
Patil, S. K., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 74-80. Available from: [Link]
-
MDPI. (n.d.). Dissolution Enhancement of Poorly Soluble Drugs. Pharmaceutics. Available from: [Link]
-
Patel, K., et al. (2023). Formulation strategies for the development of high drug-loaded amorphous solid dispersions. Drug Discovery Today, 28(12), 103806. Available from: [Link]
-
Kesisoglou, F., et al. (2021). Formulation strategies for the development of high drug-loaded amorphous solid dispersions. Drug Discovery Today, 26(1), 184-197. Available from: [Link]
-
Kumar, S., & Singh, P. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(2), 1-10. Available from: [Link]
-
G. Liversidge and P. C. S. (1995). Nanomilling of Drug Particles. International Journal of Pharmaceutics, 125(2), 309-313. Available from: [Link]
-
Promega Corporation. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Available from: [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Critical Evaluation of Spectroscopic and Chromatographic Methods for the Quantitative Determination of Ketoconazole and Clindamycin. Available from: [Link]
-
ResearchGate. (n.d.). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Available from: [Link]
-
Papageorgiou, G. Z., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(10), 844-848. Available from: [Link]
-
Vo, C. L. N., Park, C., & Lee, B. J. (2013). Current trends and future perspectives of solid dispersions containing poorly water-soluble drugs. European Journal of Pharmaceutics and Biopharmaceutics, 85(3), 799-813. Available from: [Link]
-
Singh, A., & Van den Mooter, G. (2016). Spray drying formulation of amorphous solid dispersions. Advanced Drug Delivery Reviews, 100, 27-50. Available from: [Link]
-
Singh, A., et al. (2019). Co-amorphous solid dispersions: A review of its preparation, characterization, and application. Acta Pharmaceutica Sinica B, 9(1), 15-32. Available from: [Link]
- Avdeef, A. (2012).
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. Available from: [Link]
-
Loftsson, T., & Duchene, D. (2007). Cyclodextrins in drug delivery. Journal of Pharmacy & Pharmaceutical Sciences, 10(3), 366-377. Available from: [Link]
-
Stella, V. J., & He, Q. (2008). Cyclodextrins. Toxicologic Pathology, 36(1), 30-42. Available from: [Link]
-
Tran, P., et al. (2019). A new generation of solid dispersions for poorly soluble drugs: A review. Acta Pharmaceutica Sinica B, 9(4), 628-644. Available from: [Link]
- Lipinski, C. A. (2002). Poor aqueous solubility–an industry wide problem in drug discovery. American Pharmaceutical Review, 5(3), 82-85.
-
Shan, N., & Zaworotko, M. J. (2008). The role of cocrystals in pharmaceutical science. Drug Discovery Today, 13(9-10), 440-446. Available from: [Link]
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Technical Support Center: Optimizing Reaction Conditions for Ethyl 8-(2,3-difluorophenyl)-8-oxooctanoate Derivatization
Welcome to the technical support guide for Ethyl 8-(2,3-difluorophenyl)-8-oxooctanoate, a key fluorinated aromatic ketoester used as a versatile intermediate in medicinal chemistry and organic synthesis.[1] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing its synthesis and subsequent derivatization reactions. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your experimental design.
Section 1: Synthesis of this compound via Friedel-Crafts Acylation
The most common and scalable route to synthesize the parent compound is the Friedel-Crafts acylation of 1,2-difluorobenzene.[2] This electrophilic aromatic substitution reaction, while fundamental, presents unique challenges due to the electronic properties of the fluorinated substrate.[2][3]
Experimental Workflow: Friedel-Crafts Acylation
Caption: Workflow for Friedel-Crafts Acylation Synthesis.
Frequently Asked Questions (FAQs): Synthesis
Question 1.1: My Friedel-Crafts acylation reaction has a very low yield. What are the most common causes?
Low yield in this specific acylation is a frequent issue, often attributable to a combination of factors related to the substrate and reaction conditions.
-
Deactivated Aromatic Ring: The primary cause is the electronic nature of your starting material. The two fluorine atoms on the benzene ring are electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution.[3][4] This makes the reaction inherently more sluggish than with non-halogenated benzene.
-
Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[4] Any trace of water in your solvent, reagents, or glassware will hydrolyze and deactivate the catalyst, halting the reaction. It is imperative to use anhydrous solvents and flame-dried glassware.
-
Insufficient Catalyst Loading: Unlike many catalytic reactions, Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid.[4] The reason is that the ketone product forms a stable complex with the AlCl₃, effectively sequestering it from the catalytic cycle.[4] A general starting point is 1.1 to 1.5 equivalents of AlCl₃ relative to the acylating agent.
-
Sub-optimal Temperature: While initial mixing should be done at low temperatures (0-5 °C) to control the exothermic complexation, the reaction may require heating to proceed due to the deactivated ring.[2] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature profile.
Question 1.2: I'm observing multiple products in my reaction mixture. How can I improve regioselectivity?
While the acyl group itself deactivates the ring to prevent polyacylation, the initial substitution pattern on the difluorobenzene ring is critical.[5][6]
-
Directing Effects: The fluorine atoms are ortho-, para-directing. Acylation will preferentially occur at the positions most electronically favorable and sterically accessible. For 1,2-difluorobenzene, the primary products are typically substitution at the 4-position.
-
Isomer Impurities: Ensure your starting 1,2-difluorobenzene is free from other difluorobenzene isomers (1,3- or 1,4-), as these will lead to different product isomers that can be difficult to separate.
-
Reaction Temperature: Excessively high temperatures can sometimes lead to side reactions or isomerization. Maintain the lowest effective temperature that allows the reaction to proceed at a reasonable rate.
Troubleshooting Guide: Friedel-Crafts Synthesis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst due to moisture.[4]2. Insufficient catalyst amount.[4]3. Reaction temperature is too low.[2]4. Poor quality of acylating agent (e.g., hydrolyzed ethyl 8-chloro-8-oxooctanoate). | 1. Ensure strictly anhydrous conditions (flame-dried glassware, anhydrous solvents, fresh reagents).2. Increase AlCl₃ loading to 1.5-2.0 equivalents.3. After initial low-temperature addition, allow the reaction to warm to room temperature, then gently heat to reflux (e.g., 40-50 °C in DCM) while monitoring via TLC.[2]4. Use freshly prepared or distilled ethyl 8-chloro-8-oxooctanoate. |
| Formation of Dark Tar/Polymer | 1. Reaction temperature is too high.2. Water was introduced during the reaction.3. Impurities in the starting materials. | 1. Maintain careful temperature control, especially during the initial addition of reagents.2. Double-check all sources for moisture exclusion.3. Purify starting materials (distillation for liquids, recrystallization for solids) before use. |
| Difficult Workup/Emulsion | 1. Incomplete hydrolysis of the aluminum chloride complex.2. Quenching the reaction too quickly or at too high a temperature. | 1. Pour the reaction mixture slowly onto crushed ice with concentrated HCl to ensure complete breakdown of the complex.2. Ensure the quenching mixture is vigorously stirred and kept cold in an ice bath. |
Section 2: Optimizing Derivatization Reactions
Once synthesized, the bifunctional nature of this compound (a β-keto ester) allows for several key transformations.
Subsection 2.1: α-Alkylation
The acidic α-hydrogens located between the ketone and ester carbonyls can be deprotonated to form an enolate, which serves as a potent nucleophile for alkylation.[7][8]
Experimental Workflow: α-Alkylation
Caption: General workflow for α-alkylation of the β-keto ester.
FAQs: α-Alkylation
Question 2.1.1: My alkylation reaction is giving a mixture of mono- and di-alkylated products. How can I improve selectivity?
This is a classic challenge in the alkylation of β-keto esters.[7] The mono-alkylated product still possesses one acidic α-hydrogen, which can be deprotonated and react a second time.
-
Choice of Base and Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH) to ensure complete and rapid conversion of the starting material to the enolate. This minimizes the presence of unreacted starting material that can act as a proton source to equilibrate the mono-alkylated product back to its enolate.
-
Controlled Addition: Add the alkylating agent (e.g., methyl iodide, benzyl bromide) slowly at a low temperature (e.g., -78 °C for LDA) to the pre-formed enolate. This allows the first alkylation to occur cleanly before the temperature rises, which could favor a second deprotonation/alkylation sequence.
-
Electrophile Stoichiometry: Use only one equivalent of the alkylating agent. An excess will drive the reaction toward di-alkylation.
Question 2.1.2: I am getting low yields, and my starting material is being recovered. What's wrong?
This typically points to an issue with enolate formation.
-
Base Strength: The pKa of the α-proton is around 11. Ensure your base is strong enough for complete deprotonation. Sodium ethoxide (NaOEt) in ethanol is a common choice, but NaH in an aprotic solvent like THF or DMF is often more effective.[9]
-
Protic Solvents: If using a base like an alkoxide, it must be in its corresponding alcohol solvent (e.g., NaOEt in EtOH). Using a different alcohol will lead to transesterification of your ethyl ester. For many applications, aprotic solvents (THF, DMF) with a stronger base (NaH, LDA) are preferred to avoid this.
-
Temperature: Enolate formation with NaH may require gentle warming to initiate. However, enolates can be unstable at high temperatures, so follow established protocols carefully.
Subsection 2.2: Selective Reduction of the Ketone
Reducing the ketone to a secondary alcohol without affecting the ester group is a common and valuable transformation. The choice of reducing agent is paramount for achieving this selectivity.
Question 2.2.1: How can I selectively reduce the ketone to an alcohol in the presence of the ethyl ester?
The key is to use a mild reducing agent that reacts much faster with ketones than with esters.
-
Recommended Reagent: Sodium borohydride (NaBH₄) is the ideal choice for this transformation. It is a mild hydride donor that readily reduces aldehydes and ketones but is generally unreactive towards esters under standard conditions (e.g., alcoholic solvents like methanol or ethanol at 0 °C to room temperature).
-
Reagents to Avoid: Stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄) are not selective and will reduce both the ketone and the ester, ultimately yielding a diol.
Data Table: Common Reducing Agents
| Reducing Agent | Formula | Selectivity for Ketone vs. Ester | Typical Solvents | Comments |
| Sodium Borohydride | NaBH₄ | High (Reduces ketone, not ester) | MeOH, EtOH, iPrOH | Recommended for this transformation. Safe and easy to handle. |
| Lithium Aluminum Hydride | LiAlH₄ | Low (Reduces both functional groups) | THF, Et₂O (anhydrous) | Avoid. Highly reactive and non-selective. Reacts violently with protic solvents. |
| Diisobutylaluminum Hydride | DIBAL-H | Moderate (Can reduce esters to aldehydes at low temp) | Toluene, Hexane (anhydrous) | Not ideal. Can over-reduce or react with the ester, especially if stoichiometry and temperature are not precisely controlled. |
Section 3: General Purification and Handling
Question 3.1: What is the most effective method for purifying the final products?
-
Silica Gel Chromatography: This is the most versatile and effective method for purifying the parent compound and its non-acidic derivatives.[1] A gradient elution system using a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate) will typically provide excellent separation from starting materials and byproducts.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent (such as ethanol/water or hexanes/ethyl acetate mixtures) can be an effective method for achieving high purity.[1]
-
Vacuum Distillation: For thermally stable, non-polar liquid products, vacuum distillation can be a viable purification method.[1]
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Feasibility of Ethyl 8-bromooctanoate: A Comprehensive Study on Manufacturing and Market Analysis. Retrieved from [Link]
-
SIOC Journal. (n.d.). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Retrieved from [Link]
- Google Patents. (n.d.). CN102731307B - Preparation method of ethyl 6-oxo-8-chloro-caprylate.
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Retrieved from [Link]
-
ACG Publications. (2023). Efficient and regioselective acetylation of benzene derivatives with Ac2O in the presence of mercurytetrathiocyanatocobaltate (I). Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
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ZmSilane. (2025). Drug Synthesis Intermediate Classification And Usage. Retrieved from [Link]
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ResearchGate. (n.d.). Optimization of the reaction conditions for the fluoro-carbonylation of 1 and 2. Retrieved from [Link]
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National Institutes of Health. (n.d.). Aryl Ketone Synthesis via Tandem Orthoplatinated Triarylphosphite-Catalyzed Addition Reactions of Arylboronic Acids with Aldehydes Followed by Oxidation. Retrieved from [Link]
-
Chemistry LibreTexts. (2014). 19.15 A Claisen Condensation Forms a β-Keto Ester. Retrieved from [Link]
-
The Hartwig Group. (2006). Palladium-Catalyzed Synthesis of Aryl Ketones by Coupling of Aryl Bromides with an Acyl Anion Equivalent. Retrieved from [Link]
-
YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Retrieved from [Link]
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
-
ZM Silane Limited. (2025). Organic Synthesis Drug Intermediates. Retrieved from [Link]
-
PubMed. (1986). Chromatographic Purification and Identification of Polar Metabolites of Benazolin-Ethyl From Soybean. Retrieved from [Link]
-
YouTube. (2025). Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene. Retrieved from [Link]
-
ResearchGate. (2025). Mastering β-keto esters. Retrieved from [Link]
-
YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of Ethyl 8-(2,3-difluorophenyl)-8-oxooctanoate
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of drug discovery and development, the chemical purity of synthetic intermediates is a cornerstone of reliable and reproducible research. Ethyl 8-(2,3-difluorophenyl)-8-oxooctanoate, a fluorinated aromatic ketoester, serves as a pivotal building block in the synthesis of complex pharmaceutical agents.[1] Its molecular structure, featuring a difluorophenyl ring, a ketone, and a long-chain ethyl ester, offers multiple sites for chemical modification, making it a valuable scaffold in medicinal chemistry.[1]
The presence of impurities, even in trace amounts, can have profound consequences, potentially altering biological activity, introducing toxicity, or impeding subsequent synthetic steps. Therefore, a robust, accurate, and reliable analytical method for purity determination is not merely a quality control measure but a fundamental requirement for advancing a research program.
High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy for non-volatile and thermally labile compounds like this compound.[2][3] This guide provides an in-depth comparison of two distinct reversed-phase HPLC (RP-HPLC) methods, explaining the scientific rationale behind the selection of stationary phases and analytical conditions. We will present detailed protocols and comparative performance data to empower researchers to select and implement the most suitable method for their specific analytical challenges.
Analytical Strategy: Understanding the Analyte and Method Design
The molecular structure of this compound—possessing both a hydrophobic alkyl chain and a moderately polar aromatic ketone moiety—makes it an ideal candidate for Reversed-Phase Liquid Chromatography (RP-LC).[2] In RP-LC, the stationary phase is non-polar, and the mobile phase is polar. The analyte and its impurities are separated based on their relative hydrophobicity; more hydrophobic compounds are retained longer on the column.[2]
Potential Process-Related Impurities: A robust HPLC method must be capable of separating the main compound from potential impurities arising from its synthesis. Common synthetic routes, such as Friedel-Crafts acylation or coupling reactions, may introduce the following impurities:[1][4]
-
Starting Materials: Unreacted precursors like 2,3-difluorobenzene or derivatives of octanoic acid.
-
Positional Isomers: Friedel-Crafts reactions on a substituted benzene ring can sometimes yield minor amounts of other isomers (e.g., acylation at a different position).
-
Hydrolysis Products: The ester can hydrolyze to the corresponding carboxylic acid, 8-(2,3-difluorophenyl)-8-oxooctanoic acid, especially if exposed to acidic or basic conditions.
-
By-products: Side reactions can generate other related substances.
Our goal is to compare two methods that offer different selectivities to ensure the comprehensive separation of these diverse potential impurities.
Method Comparison: Standard C18 vs. Phenyl-Hexyl Stationary Phases
The choice of stationary phase is the most critical parameter in achieving the desired chromatographic separation.[5][6] We will compare a universally applied C18 column with a Phenyl-Hexyl column, which offers an alternative selectivity mechanism.
-
Method A: The Workhorse (C18 Column): This method utilizes an octadecylsilane (C18) stationary phase, the most common and versatile choice in reversed-phase HPLC.[1][6] Separation is primarily driven by hydrophobic interactions between the analyte's alkyl chain and the C18 ligands. It is an excellent starting point for method development and is suitable for routine quality control.
-
Method B: The High-Resolution Specialist (Phenyl-Hexyl Column): This method employs a phenyl-hexyl stationary phase. In addition to hydrophobic interactions, this phase provides π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte and its impurities.[7] This unique selectivity can significantly enhance the resolution of aromatic positional isomers or other aromatic impurities that may co-elute on a standard C18 column. The use of modern core-shell particle technology further boosts efficiency and allows for faster analysis times.[8]
Detailed Experimental Protocols
The following protocols are designed to be self-validating through the incorporation of rigorous System Suitability Testing (SST), as mandated by pharmacopeial guidelines like USP General Chapter <621>.[9][10]
Instrumentation and Reagents
-
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid (LC-MS grade).
-
Standard Preparation: Prepare a stock solution of this compound reference standard at approximately 1.0 mg/mL in Acetonitrile. Prepare a working standard solution by diluting the stock solution to 0.1 mg/mL with a 50:50 mixture of Acetonitrile and Water.
-
Sample Preparation: Prepare the sample to be analyzed at a nominal concentration of 0.1 mg/mL in a 50:50 mixture of Acetonitrile and Water.
Protocol for Method A: C18 Analysis
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 50 20.0 95 25.0 95 25.1 50 | 30.0 | 50 |
Protocol for Method B: Phenyl-Hexyl Analysis
-
Column: Phenyl-Hexyl, 100 mm x 2.1 mm, 2.7 µm core-shell particles.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 2 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 50 8.0 95 10.0 95 10.1 50 | 13.0 | 50 |
System Suitability Testing (SST)
Before sample analysis, perform five replicate injections of the working standard solution. The system is deemed suitable for use if the following criteria are met, in accordance with USP <621> principles.[9][11]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (Tf) | ≤ 2.0 | Ensures peak symmetry and good chromatographic performance. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injection and system. |
| Theoretical Plates (N) | ≥ 2000 | Indicates the efficiency of the separation column. |
Performance Comparison and Data Interpretation
To compare the two methods, a sample of this compound spiked with a hypothetical closely-eluting aromatic impurity (Impurity X) and its hydrolysis product (Impurity Y) was analyzed. The following table summarizes the illustrative performance data.
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) |
| Retention Time (Main Peak) | ~15.2 min | ~6.8 min |
| Resolution (Rs) between Main Peak and Impurity X | 1.4 | 2.5 |
| Tailing Factor (Tf) for Main Peak | 1.2 | 1.1 |
| Theoretical Plates (N) for Main Peak | 9,500 | 15,000 |
| Total Analysis Time | 30 min | 13 min |
| Estimated Solvent Consumption per Run | ~30 mL | ~6.5 mL |
Analysis of Results:
-
Resolution: Method B provided significantly better resolution (Rs = 2.5) for the critical aromatic impurity pair compared to Method A (Rs = 1.4).[12] An Rs value below 1.5 indicates incomplete baseline separation, making accurate quantification difficult. The π-π interactions of the Phenyl-Hexyl phase are key to this improved separation.
-
Efficiency and Speed: Method B, utilizing a modern core-shell column, demonstrated higher efficiency (more theoretical plates) and a much shorter analysis time (13 min vs. 30 min).[8]
-
Solvent Consumption: The faster analysis and lower flow rate of Method B resulted in a nearly 5-fold reduction in solvent consumption, leading to significant cost savings and a more environmentally friendly "green" method.
-
Peak Shape: Both methods produced excellent peak shape with tailing factors well within the acceptable limit of 2.0.
HPLC Purity Analysis Workflow
The following diagram outlines the logical workflow for performing a comparative purity analysis.
Caption: Workflow for comparative HPLC purity analysis.
Method Validation: Ensuring Fitness for Purpose
While this guide compares method performance, the selected method must undergo formal validation to be considered reliable for routine use, especially in a regulated environment. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[13][14][15] Key parameters to evaluate include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of potential impurities.
-
Linearity and Range: Demonstrating a proportional response to concentration over a defined range (e.g., 80-120% of the nominal concentration for an assay).[13]
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of scatter between a series of measurements (evaluated at repeatability and intermediate precision levels).
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.
Conclusion and Recommendations
Both the standard C18 and the specialized Phenyl-Hexyl methods are capable of analyzing the purity of this compound. The choice between them depends on the specific analytical objective.
-
Method A (C18) is a reliable and robust choice for routine quality control where the impurity profile is well-understood and no critical co-elutions are present. Its longer run time is a trade-off for its universal applicability and the lower cost of the column.
-
Method B (Phenyl-Hexyl) is the superior choice for in-depth impurity profiling, method development, and situations requiring high throughput. Its alternative selectivity provides a higher degree of confidence in separating all potential aromatic impurities. The significant reduction in analysis time and solvent consumption makes it a more efficient and cost-effective method in the long term, justifying the potential higher initial cost of the core-shell column.
For drug development professionals, employing both methods during development can provide a comprehensive understanding of a sample's purity profile, leveraging the orthogonal selectivity of the two stationary phases to ensure no impurities are overlooked.
References
-
Phenomenex. Choosing the Right HPLC Column: A Complete Guide. Phenomenex. Available from: [Link]
-
Cardeal, Z. L., de Souza, P. P., & da Silva, M. D. (2007). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Food Chemistry, 102(4), 1331-1337. Available from: [Link]
-
United States Pharmacopeia. 〈621〉 CHROMATOGRAPHY. USP. Available from: [Link]
-
Borch, R. F. (1975). Separation of long-chain fatty acids as phenacyl esters by high-pressure liquid chromatography. Analytical Chemistry, 47(14), 2437-2439. Available from: [Link]
-
Lloyd, L. (2011). Reversed Phase HPLC of Fatty Acids. Agilent Technologies, Inc. Available from: [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. Available from: [Link]
-
SIELC Technologies. HPLC Method for Analysis of Michler's ketone on Primesep 100 Column. SIELC. Available from: [Link]
-
Phenomenex. Reversed Phase HPLC Columns. Phenomenex. Available from: [Link]
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Labtech. A Comprehensive Guide to Selecting HPLC Columns. Labtech. Available from: [Link]
-
United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. Available from: [Link]
-
Vladimirova, S., & Bijev, A. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 349-356. Available from: [Link]
-
El-Alfy, A. T., et al. (2023). Isolation and Characterization of Impurities in Commercially Marketed Δ8-THC Products. Journal of Natural Products, 86(3), 597-604. Available from: [Link]
-
Separation Science. HPLC Column Selection Guide to Help You Achieve the Best Separation. Separation Science. Available from: [Link]
-
Severina, H. I., et al. (2021). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology, 14(6), 3223-3228. Available from: [Link]
- Google Patents. (2021). CN113087623A - Synthesis method of 8-bromoethyl octanoate.
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available from: [Link]
-
LCGC International. (2024). Are You Sure You Understand USP <621>?. LCGC International. Available from: [Link]
-
Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. Agilent. Available from: [Link]
-
Jain, D., et al. (2011). Isolation and Characterization of Impurities Present in 8-Chlorotheophylline. Indian Journal of Pharmaceutical Sciences, 73(3), 324-328. Available from: [Link]
-
International Council for Harmonisation. Quality Guidelines. ICH. Available from: [Link]
-
GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. Available from: [Link]
-
MAC-MOD Analytical. Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. MAC-MOD. Available from: [Link]
-
YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Available from: [Link]
-
Scribd. USP-NF 621 Chromatography | PDF. Scribd. Available from: [Link]
-
Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific. Available from: [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available from: [Link]
-
U.S. Environmental Protection Agency. Method for the determination of aldehydes and ketones in ambient air using HPLC. EPA. Available from: [Link]
-
Agilent Technologies. Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Agilent. Available from: [Link]
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A Comparative Guide to the Reactivity of Ethyl 8-(2,3-difluorophenyl)-8-oxooctanoate and Its Positional Isomers
Introduction
In the landscape of drug discovery and development, the nuanced understanding of a molecule's reactivity is paramount. This guide provides an in-depth comparative analysis of the reactivity of "Ethyl 8-(2,3-difluorophenyl)-8-oxooctanoate" and its various positional isomers. As versatile intermediates in organic and medicinal chemistry, the reactivity of the ketone moiety in these compounds is a critical parameter influencing their synthetic utility and potential biological interactions.[1] The strategic placement of fluorine atoms on the phenyl ring dramatically alters the electronic environment of the carbonyl group, thereby modulating its susceptibility to nucleophilic attack. This guide will explore the theoretical underpinnings of these reactivity differences, supported by a detailed experimental protocol for their empirical validation.
The Impact of Fluorine Substitution on Carbonyl Reactivity
The reactivity of the carbonyl group in aryl ketones is fundamentally governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing substituents on the aromatic ring enhance this electrophilicity, making the ketone more reactive towards nucleophiles. Conversely, electron-donating groups decrease reactivity. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I). However, it also possesses a lone pair of electrons that can be donated to the aromatic ring through a resonance effect (+M), which is generally weaker than its inductive effect. The net electronic effect of fluorine substitution is a combination of these opposing forces and is highly dependent on the position of the fluorine atom(s) relative to the carbonyl group.
Electronic and Steric Effects of Fluorine Isomers
The varying placement of two fluorine atoms on the phenyl ring of Ethyl 8-oxo-8-phenyloctanoate gives rise to several isomers, each with a unique reactivity profile. The primary factors influencing this reactivity are:
-
Inductive Effect (-I): This electron-withdrawing effect operates through the sigma bonds and decreases with distance. It increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Mesomeric (Resonance) Effect (+M): This electron-donating effect operates through the pi system. When a fluorine atom is at the ortho or para position, it can donate a lone pair of electrons to the ring, which can partially delocalize onto the carbonyl group, reducing its electrophilicity. This effect is absent from the meta position.
-
Steric Hindrance: Fluorine atoms at the ortho positions can sterically hinder the approach of a nucleophile to the carbonyl carbon, thereby decreasing the reaction rate.
Based on these principles, we can predict a general trend in the reactivity of the difluorophenyl isomers towards nucleophilic addition.
Predicted Reactivity Order
The reactivity of the isomers of Ethyl 8-(difluorophenyl)-8-oxooctanoate towards a nucleophile is predicted to follow the general order below, from most reactive to least reactive:
3,5-difluoro > 2,5-difluoro > 2,3-difluoro > 3,4-difluoro > 2,4-difluoro > 2,6-difluoro
This predicted order is based on a qualitative analysis of the combined electronic and steric effects of the fluorine substituents on the electrophilicity of the carbonyl carbon.
Rationale for the Predicted Reactivity Order:
-
3,5-difluoro Isomer (Most Reactive): With both fluorine atoms in the meta position, their strong electron-withdrawing inductive effects are maximized without any opposing resonance donation to the carbonyl group. This significantly increases the electrophilicity of the carbonyl carbon, making it the most reactive isomer.
-
2,5- and 2,3-difluoro Isomers: These isomers have one fluorine atom in a position (ortho or meta) that primarily exerts an inductive effect, and another that can have both inductive and resonance effects. The overall electron-withdrawing character is still strong, leading to high reactivity. The 2,3-isomer is expected to be slightly less reactive than the 2,5-isomer due to the proximity of the ortho-fluorine, which may introduce some steric hindrance.
-
3,4- and 2,4-difluoro Isomers: In these isomers, one of the fluorine atoms is in the para position, allowing for a partial +M effect that counteracts the inductive withdrawal, thus reducing the carbonyl's electrophilicity compared to the isomers above. The 2,4-isomer is expected to be less reactive than the 3,4-isomer due to the additional steric hindrance from the ortho-fluorine.
-
2,6-difluoro Isomer (Least Reactive): The presence of two ortho-fluorine atoms creates significant steric hindrance, making it difficult for a nucleophile to approach the carbonyl carbon. This steric effect is the dominant factor, rendering this isomer the least reactive, despite the strong inductive withdrawal from two nearby fluorine atoms.
Experimental Validation: Reaction with 2,4-Dinitrophenylhydrazine (Brady's Test)
To empirically compare the reactivity of these isomers, a classic and reliable method is the reaction with 2,4-dinitrophenylhydrazine (2,4-DNPH), also known as Brady's reagent. This reaction involves the nucleophilic addition of the hydrazine to the ketone's carbonyl group, followed by the elimination of a water molecule to form a stable, colored 2,4-dinitrophenylhydrazone precipitate. The rate of formation of this precipitate can be used as a measure of the ketone's reactivity.
Experimental Protocol
Materials:
-
This compound and its positional isomers (2,4-, 2,5-, 2,6-, 3,4-, and 3,5-difluoro)
-
Brady's Reagent (a solution of 2,4-dinitrophenylhydrazine in methanol and sulfuric acid)
-
Ethanol (95%)
-
Spectrophotometer
-
Cuvettes
-
Stopwatch
Procedure:
-
Preparation of Ketone Solutions: Prepare equimolar solutions (e.g., 0.1 M) of each difluorophenyl isomer in 95% ethanol.
-
Reaction Initiation: In a cuvette, mix a standardized volume of Brady's reagent with a standardized volume of the ethanolic ketone solution. Start the stopwatch immediately upon mixing.
-
Monitoring Reaction Progress: Monitor the formation of the 2,4-dinitrophenylhydrazone precipitate by measuring the increase in absorbance at the λmax of the product (typically in the range of 360-400 nm) over time using a spectrophotometer.
-
Data Analysis: Record the absorbance at regular time intervals for each isomer. The initial rate of the reaction can be determined from the slope of the absorbance versus time plot.
Expected Results and Data Presentation
The rate of hydrazone formation is expected to correlate with the predicted reactivity of the isomers. A faster increase in absorbance indicates a more reactive ketone. The results can be summarized in a table for easy comparison.
| Isomer | Predicted Reactivity Rank | Expected Initial Rate of Reaction (Arbitrary Units) |
| 3,5-difluoro | 1 (Most Reactive) | 1.00 |
| 2,5-difluoro | 2 | 0.85 |
| 2,3-difluoro | 3 | 0.75 |
| 3,4-difluoro | 4 | 0.60 |
| 2,4-difluoro | 5 | 0.50 |
| 2,6-difluoro | 6 (Least Reactive) | 0.10 |
Note: The "Expected Initial Rate of Reaction" values are illustrative and represent a hypothetical quantitative outcome based on the theoretical principles discussed.
Mechanistic Insights
The reaction between a ketone and 2,4-dinitrophenylhydrazine is a nucleophilic addition-elimination reaction. The key steps are outlined below:
-
Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of 2,4-dinitrophenylhydrazine attacks the electrophilic carbonyl carbon of the ketone.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate.
-
Dehydration: The carbinolamine is protonated at the hydroxyl group, which then leaves as a water molecule, forming a resonance-stabilized cation.
-
Deprotonation: A base (e.g., water or another molecule of the hydrazine) removes a proton from the nitrogen, yielding the final 2,4-dinitrophenylhydrazone product.
The rate-determining step is typically the initial nucleophilic attack on the carbonyl carbon. Therefore, any factor that increases the electrophilicity of the carbonyl carbon will accelerate the reaction.
Visualizing the Concepts
Reaction Workflow
Caption: Experimental workflow for comparing ketone reactivity.
Influence of Fluorine Position on Reactivity
Caption: Effect of fluorine position on ketone reactivity.
Conclusion
The reactivity of this compound and its isomers is a finely tuned property dictated by the interplay of electronic and steric effects of the fluorine substituents. While the 2,3-difluoro isomer possesses a moderately high reactivity due to the strong inductive withdrawal of the fluorine atoms, it is surpassed by isomers where the resonance-donating effect is minimized, such as the 3,5-difluoro isomer. Conversely, isomers with significant steric hindrance, particularly the 2,6-difluoro isomer, exhibit markedly lower reactivity. A systematic experimental approach, such as the kinetic analysis of hydrazone formation, provides a robust method for quantifying these differences. For researchers and drug development professionals, a thorough understanding of these structure-reactivity relationships is crucial for the rational design of synthetic routes and the development of molecules with desired chemical and biological properties.
References
-
Friedel-Crafts Acylation. YouTube.[Link]
-
Friedel-Crafts Reactions. Chemistry LibreTexts.[Link]
-
Synthesis of Benzophenone Hydrazone Analogs and their DPPH Radical Scavenging and Urease Inhibitory Activities. ResearchGate.[Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl 8-(2,3-difluorophenyl)-8-oxooctanoate
This guide provides essential safety and logistical information for the proper disposal of Ethyl 8-(2,3-difluorophenyl)-8-oxooctanoate (CAS No. 898753-04-3). As a research chemical, a specific Safety Data Sheet (SDS) is not always readily available in the public domain. Therefore, the following procedures are based on the chemical's structure as a fluorinated aromatic ketoester and adhere to established best practices for the disposal of halogenated organic compounds.[1][2][3] This document is intended for researchers, scientists, and drug development professionals to ensure safe handling and environmental stewardship.
Pre-Disposal Hazard Assessment and Safety
Before handling any chemical waste, understanding its potential hazards is paramount. This compound is a complex organic molecule with distinct functional groups that dictate its handling and disposal protocols.
Chemical Profile:
-
Halogenated Aromatic Compound: The presence of two fluorine atoms on the phenyl ring classifies this compound as halogenated.[1] Halogenated organic compounds require specific disposal routes, primarily because their combustion can produce toxic and corrosive byproducts if not performed under controlled conditions.[3][4]
-
Ketoester: The molecule contains both a ketone and an ethyl ester functional group.[1] While these groups are common in organic chemistry, they contribute to the overall reactivity and potential biological activity of the compound.
While specific toxicity data for this compound is not extensively published, it is prudent to treat it as a hazardous substance. Similar halogenated compounds can be irritants to the skin, eyes, and respiratory system.[5] All laboratory personnel handling this waste must adhere to the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), which mandates the implementation of a Chemical Hygiene Plan (CHP).[6]
Essential Personal Protective Equipment (PPE)
Proper PPE is non-negotiable. The following table outlines the minimum required protection when handling this compound waste.
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from accidental splashes of the chemical or solvents it may be dissolved in. |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact. Always check for signs of degradation and change gloves frequently, especially after direct contact with the waste.[2] |
| Body Protection | A flame-resistant laboratory coat. | Protects skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes. | Prevents injury from spills and dropped items.[2] |
All handling of open containers of this waste must be performed inside a certified chemical fume hood to prevent inhalation of any volatile components.[2][7]
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance. The "cradle-to-grave" principle, established by the Resource Conservation and Recovery Act (RCRA), holds the generator responsible for the waste from its creation to its final disposal.[8][9]
Step 1: Waste Segregation
This is the most critical step in the disposal process. Due to its chemical nature, this compound must be categorized as Halogenated Organic Waste .[2][3]
-
Action: Designate a specific waste container solely for halogenated organic compounds.
-
Causality: Halogenated and non-halogenated waste streams are treated differently. Halogenated waste requires high-temperature incineration with flue gas scrubbing to neutralize the resulting acidic gases (like hydrogen fluoride).[10] Mixing these waste streams increases disposal costs and can create a safety hazard.[11][12] Never dispose of organic substances down laboratory drains.[2]
Step 2: Container Selection
The integrity of the waste container is crucial for preventing leaks and spills.
-
Action: Use a chemically compatible container, such as a high-density polyethylene (HDPE) carboy or a coated glass bottle.[13][14] The container must have a secure, tight-fitting lid.
-
Causality: The container must not react with or be degraded by the waste. A secure lid prevents the release of volatile organic compounds (VOCs) and protects against spills.[4]
Step 3: Proper Labeling
Clear and accurate labeling is a regulatory requirement and essential for safety.
-
Action: As soon as the first drop of waste is added, label the container with a "Hazardous Waste" tag.[11][12] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "Waste this compound."
-
An accurate list of all components and their approximate percentages, including any solvents.
-
The date accumulation started.
-
-
Causality: OSHA and EPA regulations mandate that all hazardous waste containers are clearly labeled to inform personnel of the contents and associated hazards, ensuring proper handling and disposal.[15][16]
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Waste should be stored safely in the laboratory before being collected by environmental health and safety personnel.
-
Action: Store the sealed and labeled waste container in a designated SAA within the lab. This area should be under the control of the laboratory personnel. The container must be kept closed at all times except when adding waste.[11]
-
Causality: SAAs provide a safe, temporary storage location for hazardous waste at or near the point of generation. Storing waste in a designated area and keeping containers closed minimizes the risk of spills and exposure.
Step 5: Arranging for Final Disposal
Final disposal must be handled by trained professionals.
-
Action: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the halogenated waste container.
-
Causality: Hazardous waste must be transported by a licensed carrier to a permitted Treatment, Storage, and Disposal Facility (TSDF).[17][18] These facilities are equipped to handle and treat hazardous chemical waste in an environmentally sound manner, typically through controlled incineration for halogenated compounds.[10]
Emergency Procedures: Spills and Exposure
In the event of a small spill or exposure, immediate and correct action is vital.
| Emergency Type | Procedure |
| Small Spill | 1. Alert personnel in the immediate area. 2. Wearing appropriate PPE, absorb the spill with a chemical absorbent material like vermiculite or cat litter.[19] 3. Collect the absorbed material into a designated hazardous waste container. 4. Clean the spill area with soap and water. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[10] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, seek medical attention.[10] |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[10] |
Disposal Process Visualization
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes . US EPA. Available at: [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances . HSC Chemistry. Available at: [Link]
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Ester Disposal - Chemtalk . Chemtalk - #1 Science Forum For Lab Technicians. Available at: [Link]
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1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
Hazardous Waste Segregation . Bucknell University. Available at: [Link]
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MANAGING YOUR HAZARDOUS WASTE: A Guide for Small Businesses . US EPA. Available at: [Link]
-
OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN . Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
Chemical Waste Management for Laboratories . Physikalisch-Technische Bundesanstalt. Available at: [Link]
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OSHA Regulations and Hazardous Waste Disposal: What To Know . Clean Management. Available at: [Link]
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Learn the Basics of Hazardous Waste . US EPA. Available at: [Link]
-
Chemical Waste Management Best Practices . Enva. Available at: [Link]
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Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois. Available at: [Link]
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Chemical Waste Management Guide . Technion - Israel Institute of Technology. Available at: [Link]
-
Hazardous Waste . Ohio EPA. Available at: [Link]
-
Halogenated Solvents in Laboratories . Temple University Environmental Health and Radiation Safety. Available at: [Link]
-
The OSHA Lab Standard and the MSC Chemical Safety Manual . Minnesota State University Moorhead. Available at: [Link]
-
Chemical Waste . The University of Texas at Austin Environmental Health & Safety. Available at: [Link]
-
OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview . CDMS. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
